9-Ethyldodecahydro-1H-carbazole
Description
The exact mass of the compound this compound is 207.198699802 g/mol and the complexity rating of the compound is 203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-ethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h11-14H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUPYXUBNPJSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCC2C3C1CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304907 | |
| Record name | 9-Ethyldodecahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146900-30-3 | |
| Record name | 9-Ethyldodecahydro-1H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146900-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Ethyldodecahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 9-Ethyldodecahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 9-Ethyldodecahydro-1H-carbazole, a fully saturated carbazole derivative. The primary synthetic pathway involves a two-step process: the N-alkylation of carbazole to yield 9-ethylcarbazole, followed by the complete catalytic hydrogenation of the aromatic system. This document details the experimental protocols for both steps, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthesis Overview
The synthesis of this compound is achieved through two principal chemical transformations:
-
N-Ethylation of Carbazole: The initial step involves the alkylation of the secondary amine of the carbazole starting material with an ethylating agent to form 9-ethylcarbazole. A common and effective method utilizes bromoethane in the presence of a base.
-
Catalytic Hydrogenation: The aromatic 9-ethylcarbazole is then subjected to catalytic hydrogenation to saturate all three rings, yielding the final product, this compound. This step is typically carried out under hydrogen pressure using a metal catalyst such as Raney-Ni or ruthenium on alumina.
Experimental Protocols
Synthesis of 9-Ethylcarbazole (Starting Material)
This protocol is adapted from a general procedure for the N-alkylation of carbazole.[1][2]
Materials:
-
Carbazole
-
Potassium hydroxide (KOH)
-
Bromoethane
-
Dimethylformamide (DMF)
-
Brine
-
Methylene chloride
-
Magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve carbazole (20 g, 119.6 mmol), potassium hydroxide (20.13 g, 358.8 mmol), and bromoethane (39.1 g, 358.8 mmol) in 200 ml of DMF.[1]
-
Stir the mixture overnight at 60°C.[1]
-
After the reaction is complete, pour the mixture into brine and wash.
-
Extract the product with methylene chloride.
-
Dry the organic extracts over anhydrous MgSO₄ and concentrate the solution using a rotary evaporator.
-
Purify the solid residue by recrystallization from ethanol to yield 9-ethylcarbazole as a white solid.[1]
Characterization Data for 9-Ethylcarbazole:
-
FT-IR (KBr, cm⁻¹): 3051 (aromatic C-H stretch).[1]
Synthesis of this compound
The following is a general protocol for the catalytic hydrogenation of 9-ethylcarbazole based on reported reaction conditions.[3]
Materials:
-
9-Ethylcarbazole
-
Raney-Ni (or 5 wt.% Ru/Al₂O₃)
-
A suitable solvent (e.g., ethanol or cyclohexane)
-
High-pressure autoclave or stirrer-type reactor
Procedure:
-
To a high-pressure reactor, add 9-ethylcarbazole (e.g., 10 g) and the Raney-Ni catalyst (e.g., 1 g).[3]
-
Add a suitable solvent if necessary to facilitate stirring.
-
Seal the reactor and purge it with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).[3]
-
Heat the reaction mixture to the target temperature (e.g., 160°C) with vigorous stirring (e.g., 800 rpm).[3]
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation or chromatography if necessary.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of this compound and its precursor.
Table 1: Synthesis of 9-Ethylcarbazole
| Parameter | Value | Reference |
| Starting Material | Carbazole | [1] |
| Reagents | KOH, Bromoethane, DMF | [1] |
| Reaction Time | Overnight | [1] |
| Reaction Temperature | 60°C | [1] |
| Yield | 85.6% | [1] |
Table 2: Catalytic Hydrogenation of 9-Ethylcarbazole
| Parameter | Value | Reference |
| Starting Material | 9-Ethylcarbazole | [3] |
| Catalyst | Raney-Ni | [3] |
| Optimal Temperature | 160°C | [3] |
| Optimal Pressure | 0.8 MPa | [3] |
| Stirring Speed | 800 rpm | [3] |
| Hydrogen Uptake (0.2g catalyst) | 5.16 wt.% | [3] |
| Hydrogen Uptake (1.0g catalyst) | 5.81 wt.% | [3] |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₅N |
| Molecular Weight | 207.36 g/mol |
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway from Carbazole to this compound.
References
An In-depth Technical Guide to 9-Ethyldodecahydro-1H-carbazole: Chemical Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Ethyldodecahydro-1H-carbazole, a fully saturated N-ethylated carbazole derivative, represents a unique chemical scaffold with potential applications in materials science and medicinal chemistry. Its perhydrogenated structure imparts distinct stereochemical and electronic properties compared to its aromatic counterpart, N-ethylcarbazole. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential, yet underexplored, biological significance based on the broader pharmacology of the carbazole class of compounds.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₅N | [1] |
| Molecular Weight | 207.35 g/mol | [1] |
| CAS Number | 146900-30-3 | [2][3] |
| Melting Point | 43 °C | [ChemicalBook Database] |
| Boiling Point | 292-293 °C (at 749 Torr) | [ChemicalBook Database] |
| Calculated pKa | 11.71 ± 0.20 | [ChemicalBook Database] |
| Calculated Density | 0.937 ± 0.06 g/cm³ | [ChemicalBook Database] |
| Calculated logP | 3.8 | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is the catalytic hydrogenation of N-ethylcarbazole. This reaction involves the saturation of the aromatic carbazole core with hydrogen gas in the presence of a metal catalyst.
Experimental Protocol: Catalytic Hydrogenation of N-ethylcarbazole
This protocol is a generalized procedure based on established methods for the hydrogenation of N-substituted carbazoles[4][5][6].
Materials:
-
N-ethylcarbazole
-
Catalyst (e.g., 5 wt% Ru/Al₂O₃, Ni-Mo alloy on activated carbon)[5][7]
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature and pressure controls
-
Hydrogen gas (high purity)
-
Argon or Nitrogen gas (for inerting)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: Add N-ethylcarbazole and the solvent to the high-pressure autoclave reactor. For example, a solution of 2 g of N-ethylcarbazole in 18 ml of decalin can be used[5].
-
Catalyst Addition: Add the hydrogenation catalyst to the reactor. A typical catalyst loading is in the range of a 1:1000 to 1:10 molar ratio of catalyst metal to substrate[5][7].
-
Inerting: Seal the reactor and purge with an inert gas (argon or nitrogen) several times to remove any air.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 150 °C) with stirring[5].
-
Pressurization: Introduce hydrogen gas into the reactor to the desired pressure (e.g., 8 MPa)[5].
-
Reaction: Maintain the temperature and pressure with continuous stirring for the required reaction time (e.g., 4 hours)[5]. Monitor the reaction progress by analyzing aliquots using techniques like GC-MS if the reactor setup allows. The hydrogenation of N-ethylcarbazole proceeds in a stepwise manner, with octahydro-N-ethylcarbazole as a major intermediate[8][9].
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Workup: Open the reactor and filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Caption: Synthesis workflow for this compound.
Experimental Protocols for Physicochemical Characterization
Accurate determination of the physical properties of this compound is essential for its identification and quality control.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.
Procedure:
-
Finely powder a small amount of the purified this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point (43 °C).
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Boiling Point Determination
The boiling point can be determined using a micro-boiling point or distillation method.
Procedure (Micro Method):
-
Place a small amount of the liquid this compound into a small test tube.
-
Invert a sealed-end capillary tube into the test tube.
-
Attach the test tube to a thermometer.
-
Heat the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Observe for a continuous stream of bubbles emerging from the capillary tube.
-
Remove the heat source and allow the bath to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Spectroscopic Properties (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous stereoisomers possible in the dodecahydrocarbazole core. The spectrum would show signals in the aliphatic region (typically 0.8-3.5 ppm). The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons, likely deshielded due to the adjacent nitrogen atom. The protons on the carbazole ring would appear as a series of complex multiplets.
-
¹³C NMR: The carbon NMR spectrum would display signals for all 14 carbon atoms. The two carbons of the ethyl group would appear in the upfield region, with the methylene carbon being more deshielded than the methyl carbon. The twelve carbons of the saturated carbazole skeleton would resonate in the aliphatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aliphatic CH₂ and CH groups just below 3000 cm⁻¹. The spectrum would lack the characteristic aromatic C-H and C=C stretching bands seen in N-ethylcarbazole. A C-N stretching vibration would be expected in the fingerprint region (around 1100-1200 cm⁻¹).
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 207.35. Fragmentation patterns would likely involve the loss of the ethyl group and fragmentation of the saturated carbazole ring system.
Potential Biological Significance and Research Workflow
While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of carbazole derivatives is known to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects[10]. Furthermore, various carbazole analogs have shown affinity for serotonin and dopamine receptors, suggesting potential applications in neuroscience[11][12][13].
Given this context, a logical research workflow to investigate the potential biological activities of this compound can be proposed.
Caption: Proposed workflow for biological evaluation.
This workflow outlines a systematic approach, starting from computational predictions to guide experimental assays. In silico docking studies could predict the binding affinity of this compound to various neurotransmitter receptors. Promising candidates would then be validated through in vitro receptor binding and functional cell-based assays to assess their neuroprotective or cytotoxic effects. Finally, compounds showing significant activity would be advanced to in vivo animal models for further pharmacological evaluation.
Conclusion
This compound is a saturated heterocyclic compound with well-defined physicochemical properties. Its synthesis via the catalytic hydrogenation of N-ethylcarbazole is a feasible and established method. While its specific biological functions remain to be elucidated, the rich pharmacology of the carbazole family suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents, particularly in the field of neuroscience. The experimental protocols and research workflow provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound.
References
- 1. This compound | C14H25N | CID 66624952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 146900-30-3 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Alloying effect of Ni-Mo catalyst in hydrogenation of N-ethylcarbazole for hydrogen storage [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbazole derivatives as promising competitive and allosteric inhibitors of human serotonin transporter: computational pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 9-Ethyldodecahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Ethyldodecahydro-1H-carbazole is a saturated heterocyclic amine. Its physicochemical properties are crucial for its application in various research and development fields, including medicinal chemistry and materials science. This document provides a comprehensive overview of the known physical properties of this compound, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₅N | [1] |
| Molecular Weight | 207.35 g/mol | [1] |
| Melting Point | 43 °C | [1] |
| Boiling Point | 292-293 °C (at 749 Torr) | [1] |
| Predicted Density | 0.937 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 11.71 ± 0.20 | [1] |
| CAS Number | 146900-30-3 | [1] |
Synthesis of this compound
A robust method for the synthesis of this compound is the catalytic hydrogenation of 9-ethylcarbazole. This process involves the saturation of the aromatic carbazole ring system with hydrogen gas in the presence of a metal catalyst.
Experimental Protocol: Catalytic Hydrogenation of 9-Ethylcarbazole
This protocol is based on established methods for the hydrogenation of carbazole derivatives.
Materials:
-
9-Ethylcarbazole (starting material)
-
Raney-Ni or 5 wt.% Ru/Al₂O₃ (catalyst)
-
High-pressure autoclave reactor equipped with a stirrer
-
Solvent (e.g., ethanol or isopropanol)
-
Hydrogen gas (high purity)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave reactor is clean and dry.
-
Charging the Reactor:
-
Add 10 g of 9-ethylcarbazole to the reactor.
-
Add 1 g of the selected catalyst (Raney-Ni or 5 wt.% Ru/Al₂O₃).
-
Add a suitable volume of solvent to ensure proper mixing and heat transfer.
-
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.
-
Reaction Conditions:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.8 MPa).
-
Begin stirring at a constant rate (e.g., 800 rpm).
-
Heat the reactor to the reaction temperature (e.g., 160 °C).
-
-
Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Product Isolation:
-
Open the reactor and dilute the reaction mixture with a suitable solvent.
-
Filter the mixture to remove the catalyst.
-
Wash the catalyst with a small amount of fresh solvent to recover any adsorbed product.
-
-
Solvent Removal: Combine the filtrate and washings and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by techniques such as distillation or chromatography to obtain high-purity this compound.
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound via catalytic hydrogenation.
Biological Activity and Signaling Pathways
Extensive searches of the scientific literature did not yield any information regarding the biological activity, pharmacological properties, or associated signaling pathways for this compound. Further research is required to explore the potential biological relevance of this compound.
Conclusion
This technical guide provides the available physicochemical data for this compound and a detailed experimental protocol for its synthesis via catalytic hydrogenation. The provided workflow diagram offers a clear visual representation of the synthesis process. The absence of data on its biological activity highlights an area for future investigation by researchers in drug discovery and related fields.
References
A Comprehensive Technical Guide to 9-Ethyldodecahydro-1H-carbazole (CAS: 146900-30-3): A Promising Liquid Organic Hydrogen Carrier
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 9-Ethyldodecahydro-1H-carbazole (CAS: 146900-30-3), a saturated N-heterocyclic compound that has garnered significant attention as a liquid organic hydrogen carrier (LOHC). This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis via the hydrogenation of N-ethylcarbazole, and outlines the procedure for its dehydrogenation for hydrogen release. The information is tailored for researchers, scientists, and professionals in drug development and materials science who are interested in hydrogen storage technologies and catalytic processes.
Introduction
This compound, also known as N-ethyldodecahydrocarbazole or perhydro-N-ethylcarbazole, is a key molecule in the field of chemical hydrogen storage. Its favorable properties, including a high gravimetric hydrogen density of 5.7 wt%, relatively low dehydrogenation enthalpy, and existence as a liquid at ambient conditions, make it a promising candidate for the safe and efficient transportation and storage of hydrogen. This guide serves as a technical resource, consolidating critical data and methodologies related to this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in hydrogen storage systems.
| Property | Value | Reference |
| CAS Number | 146900-30-3 | N/A |
| Molecular Formula | C₁₄H₂₅N | [1][2] |
| Molecular Weight | 207.35 g/mol | [1][3] |
| Melting Point | 43 °C | [1] |
| Boiling Point | 292-293 °C (at 749 Torr) | [1] |
| Density (Predicted) | 0.937 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 11.71 ± 0.20 | [1] |
| Hydrogen Storage Capacity | 5.7 wt% | N/A |
Synthesis of this compound
The primary route for the synthesis of this compound is the catalytic hydrogenation of N-ethylcarbazole. This process involves the addition of hydrogen across the aromatic rings of the N-ethylcarbazole molecule in the presence of a suitable catalyst.
Experimental Protocol: Catalytic Hydrogenation of N-Ethylcarbazole
This protocol describes a general procedure for the hydrogenation of N-ethylcarbazole to this compound using a ruthenium-based catalyst.
Materials:
-
N-ethylcarbazole (NEC)
-
5 wt% Ruthenium on alumina (Ru/Al₂O₃) catalyst
-
High-pressure batch reactor
-
Hydrogen gas (high purity)
-
Solvent (e.g., decalin, optional)
Procedure:
-
Reactor Setup: Place a mixture of N-ethylcarbazole and the 5 wt% Ru/Al₂O₃ catalyst (typically 10:1 substrate to catalyst weight ratio) into the high-pressure batch reactor. If a solvent is used, add it at this stage.
-
Purging: Seal the reactor and purge with hydrogen gas for approximately 30 minutes to remove any air.
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 130-150 °C) and then pressurize with hydrogen gas to the target pressure (e.g., 6-8 MPa).
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure. The consumption of hydrogen can be monitored by the pressure drop in the reactor. The reactor can be re-pressurized as needed.
-
Completion and Work-up: The reaction is typically complete when hydrogen consumption ceases. Cool the reactor to room temperature and carefully vent the excess hydrogen. The reaction mixture can be filtered to remove the catalyst. The product, this compound, can be purified by distillation or recrystallization if necessary.
Catalyst and Condition Variations:
| Catalyst | Temperature (°C) | Pressure (bar) | Notes |
| 5 wt% Ru/Al₂O₃ | 130-180 | 60-80 | High conversion and selectivity. |
| Raney-Ni | ~200 | ~30 | A more cost-effective catalyst option. |
| Ni-Mo/AC | ~150 | ~80 | Doping with Mo enhances the catalytic activity of Ni. |
Synthesis Workflow
Dehydrogenation of this compound
The release of stored hydrogen from this compound is achieved through a catalytic dehydrogenation reaction, which regenerates N-ethylcarbazole. This reversible process is the cornerstone of its application as a LOHC.
Experimental Protocol: Catalytic Dehydrogenation
This protocol outlines a general method for the dehydrogenation of this compound using a palladium-based catalyst.
Materials:
-
This compound
-
5 wt% Palladium on alumina (Pd/Al₂O₃) catalyst
-
Three-necked round-bottom flask equipped with a condenser and a gas outlet
-
Inert gas (e.g., Nitrogen or Argon)
-
Heating mantle
-
Gas flow meter
Procedure:
-
Reactor Setup: Place the 5 wt% Pd/Al₂O₃ catalyst into the three-necked flask.
-
Inert Atmosphere: Purge the system with an inert gas to remove air.
-
Heating: Heat the catalyst to the reaction temperature (e.g., 180-200 °C) under a continuous flow of the inert gas.
-
Substrate Injection: Inject the this compound into the hot flask containing the catalyst.
-
Hydrogen Release: The dehydrogenation reaction will commence, and the released hydrogen gas can be measured using a gas flow meter.
-
Reaction Monitoring: Monitor the hydrogen evolution. The reaction is considered complete when the hydrogen flow ceases.
-
Product Analysis: After cooling, the resulting mixture, primarily N-ethylcarbazole, can be analyzed using techniques such as ¹H NMR to determine the conversion.
Dehydrogenation Workflow
Characterization Data
| Analytical Technique | Expected Information |
| ¹H NMR | Confirmation of the aliphatic protons on the dodecahydrocarbazole core and the ethyl group. Absence of aromatic proton signals. |
| ¹³C NMR | Confirmation of the number and types of carbon atoms in the saturated ring system and the ethyl group. |
| Mass Spectrometry (MS) | Determination of the molecular weight (m/z = 207.2). |
| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for sp³ hybridized carbons. Absence of aromatic C-H and C=C stretching vibrations. |
| Elemental Analysis | Confirmation of the elemental composition (C, H, N). |
Conclusion
This compound stands out as a highly promising Liquid Organic Hydrogen Carrier due to its excellent hydrogen storage capacity and the reversibility of its hydrogenation-dehydrogenation cycle under moderate conditions. This technical guide provides a foundational understanding of its properties and the experimental procedures for its synthesis and hydrogen release. Further research and development in catalyst optimization and process integration will be crucial for the large-scale implementation of this technology in a future hydrogen economy.
References
In-Depth Technical Guide to the Spectroscopic Data of 9-Ethyldodecahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 9-Ethyldodecahydro-1H-carbazole. Due to the limited availability of direct experimental data for this specific N-ethylated derivative, this document presents a detailed analysis based on the known spectroscopic data of the parent compound, dodecahydro-1H-carbazole, and established principles of organic spectroscopy. The information herein is intended to serve as a valuable resource for researchers in drug development and related scientific fields.
Chemical Structure and Properties
-
IUPAC Name: 9-ethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole
-
Molecular Formula: C₁₄H₂₅N[1]
-
Molecular Weight: 207.35 g/mol [1]
-
CAS Number: 146900-30-3[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the available data for dodecahydro-1H-carbazole and the expected influence of the N-ethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~2.5 - 3.0 | Quartet | 2H | N-CH₂ -CH₃ | The methylene protons of the ethyl group are expected to be deshielded by the adjacent nitrogen atom. |
| ~1.0 - 1.2 | Triplet | 3H | N-CH₂-CH₃ | The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons. |
| ~1.0 - 2.2 | Multiplet | 20H | Carbazole ring protons | A complex multiplet arising from the overlapping signals of the saturated carbazole ring protons. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~45 - 55 | N -CH₂-CH₃ | The carbon of the methylene group attached to the nitrogen. |
| ~10 - 15 | N-CH₂-C H₃ | The carbon of the methyl group of the ethyl substituent. |
| ~20 - 40 | Carbazole ring carbons | Multiple signals corresponding to the twelve carbons of the dodecahydro-1H-carbazole ring system. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be characterized by the absence of the N-H stretching vibration that would be present in the parent dodecahydro-1H-carbazole.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretch (alkyl) |
| 1470 - 1450 | Medium | C-H bend (methylene) |
| 1380 - 1370 | Medium | C-H bend (methyl) |
| 1260 - 1000 | Medium-Strong | C-N stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 207 | Moderate | [M]⁺ (Molecular Ion) |
| 192 | High | [M - CH₃]⁺ |
| 178 | High | [M - C₂H₅]⁺ (Loss of the ethyl group) |
Experimental Protocols
Synthesis of this compound
This procedure is based on standard methods for the N-ethylation of secondary amines.
Materials:
-
Dodecahydro-1H-carbazole
-
Ethyl iodide (or ethyl bromide)
-
Sodium carbonate (or other suitable base)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve dodecahydro-1H-carbazole (1 equivalent) in acetonitrile.
-
Add sodium carbonate (2-3 equivalents) to the solution.
-
While stirring, add ethyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid base from the reaction mixture and wash it with a small amount of acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.
References
An In-depth Technical Guide to 9-Ethyldodecahydro-1H-carbazole
IUPAC Name: 9-ethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole[1]
This technical guide provides a comprehensive overview of 9-Ethyldodecahydro-1H-carbazole, a saturated heterocyclic compound. The document details its physicochemical properties, a detailed experimental protocol for its synthesis via catalytic hydrogenation, and a general analytical workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physicochemical and Computed Properties
The following table summarizes the key physicochemical and computed properties of this compound. This data is essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C14H25N | PubChem[1] |
| Molecular Weight | 207.35 g/mol | PubChem[1] |
| CAS Number | 146900-30-3 | ChemicalBook[2] |
| IUPAC Name | 9-ethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole | PubChem[1] |
| XLogP3 | 3.8 | PubChem[1] |
| Exact Mass | 207.198700 g/mol | PubChem[1] |
| Topological Polar Surface Area | 3.2 Ų | PubChem[1] |
| Heavy Atom Count | 15 | PubChem[1] |
Synthesis of this compound
The primary method for the synthesis of this compound is the catalytic hydrogenation of 9-ethylcarbazole. This process involves the saturation of the aromatic carbazole ring system with hydrogen gas in the presence of a metal catalyst.
Experimental Protocol: Catalytic Hydrogenation of 9-Ethylcarbazole
This protocol describes the synthesis of this compound from 9-ethylcarbazole using a Raney-Ni catalyst.
Materials:
-
9-Ethylcarbazole (9-ECZ)
-
Raney-Ni catalyst
-
High-pressure autoclave reactor with a stirrer
-
Solvent (e.g., ethanol or isopropanol)
-
Hydrogen gas (high purity)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave reactor is clean and dry.
-
Charging the Reactor: Add 10 grams of 9-ethylcarbazole and 1 gram of Raney-Ni catalyst to the reactor. Add a suitable amount of solvent to ensure proper mixing.
-
Sealing and Purging: Seal the reactor and purge it with nitrogen gas several times to remove any residual air, followed by purging with hydrogen gas.
-
Reaction Conditions:
-
Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when the hydrogen pressure remains constant. The theoretical hydrogen uptake for the complete hydrogenation of 9-ethylcarbazole is approximately 5.8 wt%.[3]
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Product Isolation:
-
Open the reactor and transfer the reaction mixture to a filtration setup.
-
Filter the mixture to remove the Raney-Ni catalyst.
-
Wash the catalyst with a small amount of fresh solvent to recover any adsorbed product.
-
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent using a rotary evaporator.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or recrystallization, if necessary.
Analytical Workflow
The characterization and purity assessment of the synthesized this compound can be performed using a combination of standard analytical techniques.
Synthesis Pathway
The synthesis of this compound from 9-ethylcarbazole is a straightforward hydrogenation reaction. The aromatic system of the carbazole is fully saturated to yield the dodecahydro derivative.
References
The Genesis of a Saturated Scaffold: A Technical History of Perhydrocarbazoles
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and stereochemical elucidation of perhydrocarbazoles.
The perhydrocarbazole scaffold, a fully saturated tricyclic amine, represents a significant structural motif in medicinal chemistry and, more recently, in the field of hydrogen storage. Its journey from a derivative of a coal tar component to a molecule of interest in cutting-edge energy applications is a testament to over a century of chemical exploration. This technical guide delves into the historical milestones of its discovery, the evolution of its synthesis, and the intricate details of its stereochemistry.
From Aromatic Precursor to Saturated Core: The Discovery and Early Synthesis
The story of perhydrocarbazole begins with its aromatic counterpart, carbazole. The foundational step towards accessing the carbazole framework was laid in 1883 by Hermann Emil Fischer through the celebrated Fischer indole synthesis . This acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde provided a versatile route to the indole nucleus, which is central to the carbazole structure. The reaction of cyclohexanone with phenylhydrazine, for instance, yields 1,2,3,4-tetrahydrocarbazole, a partially hydrogenated precursor to the perhydrocarbazole system.
The complete saturation of the carbazole ring system to yield dodecahydrocarbazole, or perhydrocarbazole, was a significant advancement that had to await the development of effective catalytic hydrogenation techniques. A pivotal contribution came in 1941 from Homer Adkins and H. L. Coonradt. Their work on the catalytic hydrogenation of nitrogen-containing heterocyclic compounds provided the first detailed account of the synthesis of perhydrocarbazole. They demonstrated that carbazole could be fully hydrogenated to dodecahydrocarbazole under high pressure and temperature using catalysts such as Raney Nickel and copper chromite.
Key Historical Synthetic Protocols
The early methodologies for the synthesis of perhydrocarbazoles were primarily focused on the complete reduction of carbazole or its partially hydrogenated derivatives. The work of Adkins and Coonradt stands as a benchmark for these early endeavors.
Table 1: Early Catalytic Hydrogenation of Carbazole to Perhydrocarbazole
| Catalyst | Temperature (°C) | Pressure (psi) | Solvent | Reaction Time (h) | Yield of Perhydrocarbazole (%) | Reference |
| Raney Nickel | 250 | 3000-4000 | Dioxane | 12 | ~80 | Adkins & Coonradt, 1941 |
| Copper Chromite | 250 | 3000-4000 | Dioxane | 12 | ~75 | Adkins & Coonradt, 1941 |
Experimental Protocol: Catalytic Hydrogenation of Carbazole (Adkins and Coonradt, 1941)
A detailed experimental protocol based on the work of Adkins and Coonradt is as follows:
-
Catalyst Preparation: Raney Nickel catalyst is prepared from a nickel-aluminum alloy by treatment with a sodium hydroxide solution. The catalyst is washed with water and then with the solvent to be used in the hydrogenation (dioxane).
-
Hydrogenation Reaction: 1 mole of carbazole is dissolved in a suitable amount of dioxane in a high-pressure autoclave. 10-15% by weight of the prepared Raney Nickel catalyst is added to the solution.
-
Reaction Conditions: The autoclave is sealed and flushed with hydrogen gas. The pressure is then raised to 3000-4000 psi with hydrogen, and the temperature is increased to 250°C. The reaction mixture is agitated for 12 hours.
-
Work-up and Isolation: After cooling and venting the autoclave, the catalyst is removed by filtration. The solvent (dioxane) is removed from the filtrate by distillation. The resulting crude perhydrocarbazole is then purified by vacuum distillation or recrystallization.
Unraveling the Three-Dimensional Structure: The Stereochemistry of Perhydrocarbazoles
The hydrogenation of the planar carbazole molecule results in a three-dimensional saturated structure with multiple stereocenters. This introduces a significant level of stereochemical complexity. Perhydrocarbazole can exist as a mixture of several diastereomers, with the relative stereochemistry at the ring junctions being of primary importance. The two main ring fusions can be either cis or trans, leading to three possible diastereomers: cis,cis, cis,trans, and trans,trans.
The initial separation and characterization of these stereoisomers in the mid-20th century relied on classical techniques such as fractional crystallization and distillation, coupled with the analysis of physical properties like melting and boiling points. The different spatial arrangements of the isomers lead to distinct physical properties, which enabled their separation.
Table 2: Physical Properties of Perhydrocarbazole Stereoisomers
| Stereoisomer | Melting Point (°C) | Boiling Point (°C) at 760 mmHg | Relative Stability |
| cis,syn,cis | 76-78 | ~275 | Least Stable |
| cis,anti,trans | 98-100 | ~280 | Intermediate |
| trans,syn,trans | 108-110 | ~285 | Most Stable |
Note: The exact physical properties can vary slightly depending on the purity of the sample and the experimental conditions.
The conformational analysis of the perhydrocarbazole ring system reveals that the cyclohexane rings typically adopt a chair conformation. The relative stability of the diastereomers is influenced by the steric interactions between the hydrogen atoms at the ring junctions. The trans,syn,trans isomer is generally the most stable due to its more relaxed, all-equatorial arrangement of the hydrogen atoms at the key stereocenters.
Modern Context and Applications
In recent decades, perhydrocarbazoles have gained renewed interest as promising Liquid Organic Hydrogen Carriers (LOHCs). The reversible hydrogenation and dehydrogenation of the carbazole/perhydrocarbazole system provides a safe and efficient means of storing and transporting hydrogen. N-alkylated perhydrocarbazoles, such as N-ethylperhydrocarbazole, are particularly studied for this application due to their favorable liquid range and hydrogen storage capacity.
The development of highly efficient and selective catalysts, often based on ruthenium for hydrogenation and palladium for dehydrogenation, has been a key focus of modern research in this area.
Visualizing the Synthetic and Logical Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Fischer Indole Synthesis route to tetrahydrocarbazole.
Caption: Stepwise hydrogenation of carbazole to perhydrocarbazole.
Caption: Diastereomeric relationship of perhydrocarbazole isomers.
Conclusion
The journey of perhydrocarbazoles from their theoretical conception rooted in classical organic synthesis to their practical application in modern energy solutions is a compelling narrative of scientific progress. The foundational work on their synthesis and the subsequent elucidation of their complex stereochemistry have paved the way for their current and future applications. For researchers in drug discovery, the rigid, three-dimensional scaffold of perhydrocarbazole offers a unique platform for the design of novel therapeutics. For scientists in the energy sector, the reversible hydrogen storage capabilities of this molecule class present a tangible solution to one of the most pressing challenges of our time. A thorough understanding of the discovery and history of perhydrocarbazoles is therefore not merely an academic exercise but a crucial foundation for innovation in diverse scientific fields.
Unlocking the Therapeutic Potential of 9-Ethyldodecahydro-1H-carbazole: A Guide to Future Research
For Immediate Release
This technical whitepaper outlines promising research avenues for the novel compound 9-Ethyldodecahydro-1H-carbazole. While direct research on this specific molecule is nascent, the extensive biological activities of the broader carbazole class of compounds provide a strong rationale for its investigation across several key therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of this and related carbazole derivatives.
Introduction to this compound
This compound is a saturated heterocyclic compound featuring a carbazole nucleus. Its basic chemical properties are summarized below. The therapeutic potential of this molecule is largely inferred from the well-documented pharmacological activities of other N-substituted carbazole derivatives, which include anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[1] The ethyl group at the 9-position may influence its lipophilicity and subsequent biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 43 °C |
| Boiling Point | 292-293 °C (at 749 Torr) |
| Density | 0.937±0.06 g/cm³ (Predicted) |
| pKa | 11.71±0.20 (Predicted) |
Source: ChemicalBook[2]
Potential Research Areas and Experimental Designs
Based on the activities of related carbazole compounds, the following areas represent high-priority targets for investigation.
Neuroprotective Effects
Carbazole derivatives have demonstrated significant neuroprotective properties, including the ability to protect neuronal cells from oxidative stress-induced death and to promote neurite outgrowth.[3] These effects are often mediated through key signaling pathways such as the PI3K/Akt pathway.[2][3]
Proposed Research Workflow:
Signaling Pathway of Interest:
Anticancer Activity
A significant body of research points to the anticancer potential of carbazole derivatives.[4][5][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines and can modulate signaling pathways such as the JAK/STAT pathway, which is crucial for tumor cell growth and survival.[7]
Table 2: Representative Anticancer Activity of Carbazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Mahanine | MIAPaCa-2 (Pancreatic) | 13.9 | [Sarkar et al., 2013][7] |
| Pyrido[3,2-α] carbazole derivative | A549 (Lung) | Not specified | [Li et al., 2013] |
| 5-[(9H-carbazol-9-yl)-methyl]-N-... | MCF-7 (Breast) | 35.6 - 80.0 (LC50) | [Sharma et al.] |
Signaling Pathway of Interest:
Anti-inflammatory Properties
Carbazole and its derivatives have been reported to possess anti-inflammatory properties.[1] The mechanisms may involve the inhibition of pro-inflammatory enzymes and signaling pathways like NF-κB.
Proposed Research Directions:
-
Investigate the inhibitory effect on cyclooxygenase (COX-1 and COX-2) enzymes.
-
Assess the impact on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Evaluate the modulation of the NF-κB signaling pathway.
Antimicrobial and Antiviral Potential
The carbazole scaffold is present in several natural antibiotics and has been a template for the development of synthetic antimicrobial agents.[8] Research into carbazole derivatives has also revealed potential antiviral activities.[9]
Table 3: Representative Antimicrobial Activity of Carbazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Imidazole-carbazole derivative | S. aureus, B. subtilis, E. coli | 1-8 | [Zhang et al.] |
| 1,2,4-triazole-carbazole derivative | C. albicans | 2-4 | [Zhang et al.] |
| 5-[(9H-carbazol-9-yl)methyl]-... | S. aureus, B. subtilis, E. coli | 1.1 - 10.3 | [Sharma et al.] |
Methodologies for Key Experiments
H₂O₂-Induced Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate neuronal cells (e.g., Neuro2a) in a 96-well plate and culture for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells (excluding the control group) and incubate for a further 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Neurite Outgrowth Assay
-
Cell Plating: Plate neuronal cells at a low density on a suitable substrate (e.g., poly-L-lysine coated plates).
-
Treatment: Treat the cells with different concentrations of the test compound.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells and stain with a neuronal marker (e.g., β-III tubulin).
-
Imaging and Analysis: Capture images using a microscope and quantify neurite length and branching using appropriate software.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells as required for the specific pathway investigation and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, STAT3).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
Synthesis of N-Substituted Carbazole Derivatives
The synthesis of 9-substituted carbazole derivatives can be achieved through various established methods. A common approach involves the N-alkylation of the carbazole core.
General Synthetic Scheme:
Conclusion
While direct experimental data on this compound is limited, the extensive and varied biological activities of the carbazole class of compounds provide a strong impetus for its investigation. The research areas of neuroprotection, oncology, anti-inflammatory, and antimicrobial applications are particularly promising. The experimental protocols and potential signaling pathways outlined in this guide offer a solid foundation for initiating research into this and related novel carbazole derivatives. Further exploration of this compound could lead to the development of new therapeutic agents with significant clinical impact.
References
- 1. echemcom.com [echemcom.com]
- 2. [PDF] Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells | Semantic Scholar [semanticscholar.org]
- 3. Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Current status of carbazole hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. carbazole-derivatives-as-potential-antimicrobial-agents - Ask this paper | Bohrium [bohrium.com]
- 9. doaj.org [doaj.org]
9-Ethyldodecahydro-1H-carbazole: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
October 2025
Introduction
9-Ethyldodecahydro-1H-carbazole, a fully saturated derivative of 9-ethylcarbazole, is a heterocyclic amine that has garnered attention primarily in the field of chemical hydrogen storage. Its potential as a Liquid Organic Hydrogen Carrier (LOHC) is attributed to its high hydrogen storage capacity and the reversibility of its hydrogenation/dehydrogenation cycle. While its application in materials science is the main focus of current research, this technical guide aims to provide a comprehensive review of the available scientific literature, covering its synthesis, physicochemical properties, and, where available, its biological profile.
This document summarizes the existing quantitative data and experimental methodologies. It is important to note that while the synthesis of this compound is described in the context of hydrogen storage studies, detailed characterization data and, notably, any investigation into its biological activity are scarce in the public domain. Consequently, this review also highlights the significant gaps in the current understanding of this molecule's properties, particularly concerning its potential interactions with biological systems.
Synthesis of this compound
The primary and exclusive method reported for the synthesis of this compound is the catalytic hydrogenation of 9-ethylcarbazole. This process involves the addition of hydrogen across the aromatic carbazole core, typically at elevated temperatures and pressures, in the presence of a metal catalyst.
Experimental Protocols and Quantitative Data
Various catalysts and reaction conditions have been explored to optimize the hydrogenation of 9-ethylcarbazole. The key parameters influencing the reaction's efficiency and hydrogen uptake are the choice of catalyst, temperature, and hydrogen pressure. A summary of the reported quantitative data is presented in the table below.
| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Hydrogen Uptake (wt.%) | Reference |
| Raney-Ni | 9-Ethylcarbazole | 160 | 0.8 | 5.81 | [1] |
| 5 wt.% Ru/Al₂O₃ | 9-Ethylcarbazole | Not specified | Not specified | Most active catalyst | [1] |
| Supported Noble Metal Catalysts | N-ethylcarbazole | 130 - 180 | up to 7 | Not specified | [2] |
Note: The literature suggests that the hydrogenation process can lead to the formation of up to 16 stereoisomers of this compound, with six being distinguishable by NMR.[2] However, specific details on the isolation and characterization of these individual isomers are not provided.
Experimental Workflow
The general workflow for the synthesis of this compound via catalytic hydrogenation is depicted in the following diagram.
Physicochemical and Spectroscopic Data
The available physicochemical properties of this compound are summarized below. It is critical to note that detailed experimental spectroscopic data, such as ¹H NMR, ¹³C NMR, and mass spectrometry, for the purified compound are not available in the reviewed scientific literature.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₅N | |
| Molecular Weight | 207.36 g/mol | |
| CAS Number | 146900-30-3 | |
| IUPAC Name | 9-ethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole | |
| Synonyms | Dodecahydro-N-ethylcarbazole, Perhydro-N-ethylcarbazole |
Biological Activity
A comprehensive literature search did not yield any studies on the biological activity of this compound or other fully saturated N-alkylated dodecahydrocarbazoles. The biological activities of the broader carbazole class of compounds, which are aromatic, have been extensively studied. These activities include, but are not limited to, antimicrobial, antitumor, and anti-inflammatory properties. However, it is crucial to emphasize that these findings pertain to the aromatic carbazole scaffold and cannot be extrapolated to the fully saturated dodecahydro derivative. The saturation of the carbazole ring system fundamentally alters its electronic and steric properties, which would almost certainly result in a completely different biological profile.
Signaling Pathways
Due to the absence of any reported biological activity or mechanism of action studies for this compound, there is no information on its potential interactions with any signaling pathways. Therefore, the generation of a signaling pathway diagram is not possible at this time.
Conclusion
This compound is a molecule of significant interest in the field of hydrogen storage, with its synthesis via catalytic hydrogenation of 9-ethylcarbazole being the primary focus of research. While the general conditions for its synthesis are established, there is a notable lack of detailed experimental protocols for its purification and comprehensive characterization data in the public domain.
Most significantly for the drug development and life sciences community, the biological activity of this compound remains entirely unexplored. The extensive research on the biological properties of aromatic carbazoles does not extend to their saturated counterparts. This represents a substantial gap in the scientific literature and an opportunity for future research to investigate the potential pharmacological profile of this and related saturated carbazole derivatives. Until such studies are conducted, the biological effects and potential therapeutic applications of this compound remain unknown.
References
Methodological & Application
Application Notes and Protocols for 9-Ethyldodecahydro-1H-carbazole: A Survey of Potential Research Avenues
Introduction to Carbazole Derivatives
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. They are known for their electronic and charge-transport properties, making them valuable in materials science.[1] Furthermore, a vast body of research has demonstrated the diverse biological activities of carbazole derivatives, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[2][3] The rigid, planar structure of the carbazole nucleus serves as a versatile pharmacophore in drug discovery.[3]
The subject of this note, 9-Ethyldodecahydro-1H-carbazole, represents a fully saturated analog of the carbazole core. The hydrogenation of the aromatic rings is expected to significantly alter its electronic properties and three-dimensional structure, which in turn could lead to novel biological activities and material properties.
Potential Applications and Areas for Investigation
Based on the known activities of other carbazole derivatives, the following areas represent promising avenues for investigating the applications of this compound.
Antimicrobial Activity
Rationale: Numerous carbazole derivatives have shown potent activity against a range of microbial pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Suggested Investigation: The antimicrobial properties of this compound can be assessed against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
Experimental Protocol: Antimicrobial Susceptibility Testing
A potential workflow for assessing antimicrobial activity is outlined below.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Anti-inflammatory Activity
Rationale: Carbazole derivatives have been reported to possess anti-inflammatory properties.[3][4] This activity is often attributed to the inhibition of pro-inflammatory enzymes or cytokines.
Suggested Investigation: The anti-inflammatory potential of this compound can be evaluated in vitro by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Caption: Protocol for Nitric Oxide Inhibition Assay.
Anticancer Activity
Rationale: A notable derivative, 9-ethyl-9H-carbazole-3-carbaldehyde, has demonstrated antitumor activity by reactivating the p53 pathway in melanoma cells.[2] This suggests that the N-ethyl carbazole scaffold could be a valuable starting point for developing new anticancer agents.
Suggested Investigation: The cytotoxic effects of this compound can be screened against a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) using a cell viability assay such as the MTT assay.
Experimental Protocol: MTT Cell Viability Assay
Caption: Workflow for MTT Cell Viability Assay.
Quantitative Data Summary (Hypothetical)
As no experimental data for this compound is currently available, the following table is a template for how such data could be presented.
| Application | Assay | Test Organism/Cell Line | Metric | Result (Hypothetical) | Positive Control |
| Antimicrobial | Broth Microdilution | S. aureus | MIC | 128 µg/mL | Vancomycin (1 µg/mL) |
| Antimicrobial | Broth Microdilution | E. coli | MIC | >256 µg/mL | Gentamicin (2 µg/mL) |
| Anti-inflammatory | Griess Assay | RAW 264.7 | IC₅₀ (NO Inhibition) | 75 µM | Dexamethasone (10 µM) |
| Anticancer | MTT Assay | A549 | IC₅₀ (Cytotoxicity) | 150 µM | Doxorubicin (1 µM) |
Conclusion
While this compound remains an understudied compound, the rich pharmacology of the broader carbazole family provides a strong rationale for its investigation. The protocols and potential application areas outlined in this document offer a starting point for researchers to explore the biological and material properties of this unique saturated carbazole derivative. Future studies are necessary to elucidate its specific activities and mechanisms of action, which could uncover novel therapeutic agents or materials.
References
Application Notes and Protocols for Carbazole Derivatives in Organic Synthesis
Note: Extensive research did not yield any specific information on the use of 9-Ethyldodecahydro-1H-carbazole in organic synthesis. The following application notes and protocols are based on the synthesis and applications of related and more extensively studied carbazole derivatives, particularly 9-Ethyl-9H-carbazole and its derivatives, which are of significant interest to researchers in organic synthesis and drug development.
I. Application Notes
Carbazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry and materials science. The 9-ethyl-9H-carbazole core, in particular, serves as a versatile starting material for the synthesis of a variety of functionalized molecules with potential biological activities. These derivatives have been explored for their anticancer, antimicrobial, and fluorescent properties.
The synthetic strategies primarily involve electrophilic substitution on the carbazole ring, followed by condensation and cyclization reactions to build more complex heterocyclic systems. The nitrogen at position 9 is often alkylated, for instance with an ethyl group, to enhance solubility and modify electronic properties. Common reaction sequences include Friedel-Crafts acylation, Claisen-Schmidt condensation, and subsequent heterocyclization to form pyrazolines, pyrimidines, and other valuable scaffolds.
II. Experimental Protocols
A. Synthesis of 3-Acetyl-9-ethyl-9H-carbazole
This protocol describes the Friedel-Crafts acylation of 9-ethyl-9H-carbazole.
Materials:
-
9-Ethyl-9H-carbazole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloroethane
-
Ice water
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve 9-ethyl-9H-carbazole (0.01 mol) and anhydrous aluminum chloride (0.035 mol) in dichloroethane (7 mL) with stirring at 0-5 °C.
-
Add a solution of acetyl chloride (0.05 mol) in dichloroethane (6 mL) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature, stirring for another 30 minutes.
-
Pour the reaction mixture into ice water.
-
Separate the organic layer and wash it successively with a saturated sodium carbonate solution and water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to yield pure 3-acetyl-9-ethyl-9H-carbazole.
B. Synthesis of (E)-3-(9-ethyl-9H-carbazol-3-yl)-1-phenylprop-2-en-1-ones (Chalcones)
This protocol details the Claisen-Schmidt condensation of 3-acetyl-9-ethyl-9H-carbazole with various substituted acetophenones.[1]
Materials:
-
3-Acetyl-9-ethyl-9H-carbazole
-
Substituted acetophenones
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
Procedure:
-
In a flask, dissolve 3-acetyl-9-ethyl-9H-carbazole and a substituted acetophenone in ethanol.
-
Add a solution of sodium hydroxide in ethanol to the mixture.
-
Stir the reaction mixture at room temperature for a specified time (typically a few hours) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure chalcone derivative.
C. Synthesis of 3-(5-Aryl-4,5-dihydro-1H-pyrazol-3-yl)-9-ethyl-9H-carbazoles
This protocol describes the cyclization of chalcones with hydrazine hydrate to form pyrazoline derivatives.[2]
Materials:
-
(E)-3-(9-ethyl-9H-carbazol-3-yl)-1-arylprop-2-en-1-one (chalcone derivative)
-
Hydrazine hydrate (50%)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
To a solution of the chalcone derivative (0.001 mol) in ethanol (20 mL), add hydrazine hydrate (0.4 mL, 50% solution).
-
Reflux the reaction mixture for 5 hours.
-
After cooling, acidify the reaction mixture with glacial acetic acid.
-
Filter the formed precipitate and wash with water.
-
Recrystallize the crude product from ethanol to yield the pure pyrazoline derivative.
D. Synthesis of 3-(2-Amino-6-aryl-4-pyrimidinyl)-9-ethyl-9H-carbazoles
This protocol outlines the synthesis of pyrimidine derivatives from chalcones and guanidine carbonate.[2]
Materials:
-
(E)-3-(9-ethyl-9H-carbazol-3-yl)-1-arylprop-2-en-1-one (chalcone derivative)
-
Guanidine carbonate
-
Sodium hydroxide (40% solution)
-
Ethanol
Procedure:
-
To a solution of the chalcone derivative in ethanol, add guanidine carbonate.
-
Add a 40% aqueous solution of sodium hydroxide to the mixture.
-
Reflux the reaction mixture for a specified period.
-
After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine derivative.
III. Data Presentation
Table 1: Synthesis of 3-Acetyl-9-ethyl-9H-carbazole Derivatives
| Product | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |
| 3-Acetyl-9-ethyl-9H-carbazole | 9-Ethyl-9H-carbazole | Acetyl chloride, AlCl₃ | Dichloroethane | - | - | [2] |
Table 2: Synthesis of Chalcone Derivatives
| Compound | Ar-group | Yield (%) | Melting Point (°C) | Reference |
| 3a | C₆H₅ | - | - | [2] |
| 3b | 4-OCH₃-C₆H₄ | - | - | [2] |
| 3c | 2-NO₂-C₆H₄ | 39 | 175-177 | [2] |
| 3d | 4-Cl-C₆H₄ | - | - | [2] |
| 3e | 4-Br-C₆H₄ | 39 | 190-192 | [2] |
Table 3: Synthesis of Pyrazoline Derivatives
| Compound | Ar-group | Yield (%) | Melting Point (°C) | Reference |
| 4a | C₆H₅ | - | - | [2] |
| 4b | 4-OCH₃-C₆H₄ | - | - | [2] |
| 4c | 2-NO₂-C₆H₄ | - | - | [2] |
| 4d | 4-Cl-C₆H₄ | - | - | [2] |
| 4e | 4-Br-C₆H₄ | - | - | [2] |
Table 4: Synthesis of Pyrimidine Derivatives
| Compound | Ar-group | Yield (%) | Melting Point (°C) | Reference |
| 6a | C₆H₅ | - | - | [2] |
| 6b | 4-OCH₃-C₆H₄ | - | - | [2] |
| 6c | 2-NO₂-C₆H₄ | - | - | [2] |
| 6d | 4-Cl-C₆H₄ | - | - | [2] |
| 6e | 4-Br-C₆H₄ | - | - | [2] |
Note: Yields and melting points were not available for all compounds in the cited literature.
IV. Visualizations
Caption: Synthetic pathway for 9-ethyl-carbazole derivatives.
Caption: Workflow for pyrazoline synthesis from chalcones.
References
9-Ethyldodecahydro-1H-carbazole as a potential pharmaceutical intermediate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Ethyldodecahydro-1H-carbazole is a fully saturated derivative of the carbazole heterocyclic system. While the parent carbazole and its various unsaturated derivatives have been extensively studied for their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, the potential of their saturated counterparts as pharmaceutical intermediates remains an area of active investigation.[1][2][3][4][5] The unique three-dimensional structure and altered electronic properties of the dodecahydrocarbazole core, compared to its aromatic precursor, may offer new avenues for the design of novel therapeutic agents with improved bioavailability, metabolic stability, and target selectivity.
This document provides detailed application notes and experimental protocols for the synthesis of this compound, along with a summary of the known biological activities of related carbazole compounds that suggest its potential as a valuable scaffold in drug discovery.
Data Presentation
The primary route for the synthesis of this compound is the catalytic hydrogenation of 9-ethylcarbazole. The efficiency of this process is highly dependent on the choice of catalyst and reaction conditions. The following table summarizes key quantitative data from studies on the hydrogenation of 9-ethylcarbazole.
| Catalyst | Temperature (°C) | Pressure (MPa) | Hydrogen Storage Capacity (wt%) | Selectivity for Dodecahydro-N-ethylcarbazole | Reference |
| 5 wt% Ru/Al₂O₃ | 180 | 8 | 5.79 | High | [6] |
| Raney-Ni | 180 | Not Specified | ~5.0 | Not Specified | [7] |
| Ru/NiFe-LDH | 110 | 6 | 5.77 | 98.88% | [7] |
| Ru-Pd Bimetallic | 120 | 6 | 5.75 | 98.07% | [7] |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol describes a general procedure for the synthesis of this compound from 9-ethylcarbazole using a heterogeneous catalyst.
Materials:
-
9-Ethylcarbazole
-
Catalyst (e.g., 5 wt% Ru/Al₂O₃ or Raney-Ni)
-
Solvent (e.g., a high-boiling point ether or hydrocarbon, or neat/molten substrate)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
-
Hydrogen gas (high purity)
-
Filtration apparatus
Procedure:
-
Reactor Setup: Ensure the high-pressure autoclave is clean and dry. Add 9-ethylcarbazole and the chosen catalyst to the reactor. For example, a 10:1 substrate-to-catalyst ratio by weight can be used. If a solvent is used, add it to the reactor at this stage.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove any residual air, followed by purging with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 6-8 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 110-180 °C).
-
Monitoring the Reaction: The progress of the reaction can be monitored by observing the pressure drop in the hydrogen supply, indicating its consumption. The reaction time will vary depending on the catalyst and conditions used.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Product Isolation: Open the reactor and dilute the reaction mixture with a suitable solvent to facilitate the removal of the product.
-
Catalyst Removal: Separate the heterogeneous catalyst from the reaction mixture by filtration. The catalyst can potentially be washed and reused.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by techniques such as vacuum distillation or column chromatography to obtain the final product of high purity.
Mandatory Visualization
Experimental Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Potential Pharmaceutical Applications: A Prospective Outlook
-
Anticancer Activity: Many carbazole derivatives have demonstrated potent anticancer properties by targeting various mechanisms, including DNA topoisomerases and cytoskeletal proteins.[4] The saturated core of this compound could serve as a scaffold for the development of novel anticancer agents with potentially different target specificities or improved pharmacokinetic profiles.
-
Anti-inflammatory Effects: Both natural and synthetic carbazoles have shown significant anti-inflammatory activity.[1] The development of novel anti-inflammatory drugs is a major area of pharmaceutical research, and derivatives of this compound could be explored for this purpose.
-
Neuroprotective Properties: Certain carbazole derivatives have been investigated for their potential in treating neurodegenerative disorders. The lipophilic nature of the dodecahydrocarbazole structure might enhance blood-brain barrier penetration, making it an interesting starting point for the design of centrally acting agents.
It is important to emphasize that the translation of these potential applications into therapeutic realities requires extensive further research. The synthesis of a library of derivatives based on the this compound scaffold and their subsequent screening in relevant biological assays will be a critical next step in elucidating the pharmaceutical potential of this compound.
Conclusion
This compound is a readily accessible compound through the catalytic hydrogenation of 9-ethylcarbazole. While its direct application as a pharmaceutical agent has not yet been established, its structural relationship to a wide range of biologically active carbazole derivatives makes it a promising intermediate for the development of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to synthesize and further investigate the potential of this and related saturated carbazole scaffolds in medicinal chemistry and drug discovery.
References
Application Notes and Protocols: Catalytic Hydrogenation of 9-Ethylcarbazole to Perhydrocarbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 9-ethylcarbazole to its fully saturated form, perhydro-9-ethylcarbazole. This reaction is of significant interest in the context of hydrogen storage as well as in the synthesis of novel pharmaceutical scaffolds. The protocols outlined below detail methodologies using Raney-Ni and ruthenium-based catalysts, offering options based on cost and desired catalytic activity. Quantitative data on catalyst performance, including reaction conditions and hydrogen uptake, are summarized for comparative analysis.
Introduction
The reversible hydrogenation of N-heterocyclic aromatic compounds is a promising avenue for chemical hydrogen storage. 9-Ethylcarbazole (9-ECZ) is a notable liquid organic hydrogen carrier (LOHC) due to its high hydrogen storage capacity (5.8 wt%). The product of its complete hydrogenation, perhydro-9-ethylcarbazole (12H-9-ECZ), can release hydrogen through a subsequent dehydrogenation step, making the system cyclic. The efficiency of the hydrogenation process is critically dependent on the catalyst and reaction conditions. This document presents protocols for two effective catalytic systems.
Catalytic Systems and Performance
The choice of catalyst significantly impacts the rate and completeness of the hydrogenation of 9-ethylcarbazole. While noble metals like ruthenium exhibit high activity, less expensive alternatives such as Raney-Ni also provide effective conversion under optimized conditions.
Quantitative Data Summary
The following tables summarize the quantitative data for the catalytic hydrogenation of 9-ethylcarbazole under different conditions.
Table 1: Hydrogenation of 9-Ethylcarbazole using Raney-Ni Catalyst
| Parameter | Value | Reference |
| Substrate | 9-Ethylcarbazole | [1] |
| Catalyst | Raney-Ni | [1] |
| Substrate to Catalyst Ratio (w/w) | 10:1 and 2:1 | [1] |
| Temperature | 160 °C | [1] |
| Pressure | 0.8 MPa | [1] |
| Stirring Speed | 800 rpm | [1] |
| Hydrogen Uptake (at 2:1 substrate to catalyst ratio) | 5.81 wt% | [1] |
| Hydrogen Uptake (at 10:1 substrate to catalyst ratio) | 5.16 wt% | [1] |
Table 2: Comparative Performance of Catalysts in 9-Ethylcarbazole Hydrogenation
| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion/Product Distribution | Reference |
| 5 wt% Ru/Al2O3 | 160 | - | - | Most active catalyst | [1] |
| Raney-Ni | 160 | 8 | - | Effective, lower cost alternative | [1] |
| Ruthenium Black | 130 | 70 | 5 | High activity, low selectivity to fully hydrogenated product | [2] |
| Palladium Black | 130 | 70 | 6.5 | Moderate activity | [2] |
Note: A comparative study noted that while Ruthenium is the most active catalyst, it can suffer from relatively low selectivity, with an accumulation of partially hydrogenated intermediates.[2]
Experimental Protocols
The following are detailed protocols for the catalytic hydrogenation of 9-ethylcarbazole.
Protocol 1: Hydrogenation using Raney-Ni Catalyst
This protocol is adapted from a study investigating the hydrogenation of 9-ethylcarbazole over a Raney-Ni catalyst.[1]
Materials:
-
9-Ethylcarbazole (9-ECZ)
-
Raney-Ni catalyst
-
Stirrer-type reactor
-
Hydrogen gas source
-
Vacuum pump
Procedure:
-
Reactor Setup: Ensure the stirrer-type reactor is clean and dry.
-
Charging the Reactor: Add 10 grams of 9-ethylcarbazole and 1 gram of Raney-Ni catalyst to the reactor. For a higher catalyst loading, 2 grams of 9-ethylcarbazole and 1 gram of Raney-Ni can be used.
-
Sealing and Purging: Seal the reactor and purge with hydrogen gas to remove any air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen gas to 0.8 MPa.
-
Reaction: Begin stirring at 800 rpm and heat the reactor to 160 °C.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake.
-
Completion and Cooling: Once the hydrogen uptake ceases, the reaction is complete. Cool the reactor to room temperature.
-
Depressurization and Product Recovery: Carefully vent the excess hydrogen pressure. Open the reactor and recover the product mixture.
-
Purification: The perhydro-9-ethylcarbazole can be purified from the catalyst by filtration.
Protocol 2: Hydrogenation using Ruthenium on Alumina (Ru/Al2O3) Catalyst
This protocol provides a general procedure for the hydrogenation of N-alkyl-carbazoles using a ruthenium-based catalyst.
Materials:
-
9-Ethylcarbazole (9-ECZ)
-
5 wt% Ruthenium on Alumina (Ru/Al2O3)
-
Batch reactor
-
Hydrogen gas source
Procedure:
-
Reactor Setup: Ensure the batch reactor is clean and dry.
-
Charging the Reactor: Place a mixture of 3.0 g of 9-ethylcarbazole and 0.3 g of 5 wt% Ru/Al2O3 into the reactor.
-
Purging: Purge the reactor with hydrogen gas and allow it to stabilize for 30 minutes.
-
Heating and Pressurization: Increase the temperature of the reactor. Once the desired temperature is reached, adjust the pressure to 70 bar.
-
Reaction: As the reaction proceeds, the pressure inside the reactor will decrease due to hydrogen consumption. Continuously re-pressurize the reactor to 70 bar.
-
Completion: The reaction is considered complete when the pressure in the reactor no longer decreases.
-
Cooling and Recovery: Cool the reactor to room temperature, vent the excess pressure, and recover the product mixture.
-
Purification: Separate the product from the catalyst by filtration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of 9-ethylcarbazole.
Caption: General workflow for the catalytic hydrogenation.
Reaction Pathway
The following diagram illustrates the hydrogenation of 9-ethylcarbazole to perhydro-9-ethylcarbazole, highlighting the stepwise saturation of the aromatic rings.
Caption: Stepwise hydrogenation of 9-ethylcarbazole.
References
Application Notes and Protocols for the Synthesis of 9-Ethyldodecahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 9-Ethyldodecahydro-1H-carbazole, a saturated heterocyclic compound with potential applications in medicinal chemistry and materials science. The primary synthesis route detailed is the catalytic hydrogenation of 9-Ethylcarbazole. An alternative N-alkylation method is also presented.
Experimental Protocols
Two primary methods for the synthesis of this compound are outlined below.
Method 1: Catalytic Hydrogenation of 9-Ethylcarbazole
This protocol describes the synthesis of this compound via the catalytic hydrogenation of 9-Ethylcarbazole using either a Raney-Ni or a Ru/Al₂O₃ catalyst.
Materials:
-
9-Ethylcarbazole (9-ECZ)
-
Raney-Ni catalyst or 5 wt.% Ru/Al₂O₃
-
Ethanol (or a suitable solvent for catalyst filtration)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge
-
Hydrogen gas source
-
Filtration apparatus (e.g., Buchner funnel with Celite or a similar filter aid)
-
Rotary evaporator
Procedure using Raney-Ni Catalyst:
-
Reactor Setup: To a high-pressure autoclave reactor, add 10 grams of 9-Ethylcarbazole and 1 gram of Raney-Ni catalyst.[1][2]
-
Sealing and Purging: Seal the reactor and purge it with nitrogen gas to remove any air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen gas to 0.8 MPa.[1][2] Begin stirring at 800 rpm and heat the reactor to 160°C.[1][2]
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Product Isolation: Open the reactor and add ethanol to dilute the reaction mixture. Filter the mixture through a pad of Celite to remove the Raney-Ni catalyst.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol and yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the final product.
Procedure using Ru/Al₂O₃ Catalyst:
-
Reactor Setup: In a high-pressure autoclave reactor, combine 9-Ethylcarbazole and 5 wt.% Ru/Al₂O₃ in a 10:1 substrate-to-catalyst weight ratio.
-
Sealing and Purging: Seal the reactor and purge with nitrogen gas.
-
Pressurization and Heating: Introduce hydrogen gas to a pressure of 6-7 MPa and heat the reactor to 180°C with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction under these conditions until hydrogen uptake ceases.
-
Cooling and Depressurization: Cool the reactor to room temperature and safely vent the excess hydrogen.
-
Product Isolation: Dilute the reaction mixture with a suitable solvent and filter to remove the Ru/Al₂O₃ catalyst.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography.
Method 2: N-Alkylation of Dodecahydro-1H-carbazole
This protocol provides a general method for the N-ethylation of Dodecahydro-1H-carbazole using an ethyl halide.
Materials:
-
Dodecahydro-1H-carbazole
-
Ethyl iodide or ethyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or Dimethylformamide (DMF)
-
Stirring apparatus
-
Heating mantle
-
Standard glassware for extraction and work-up
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Dodecahydro-1H-carbazole in acetonitrile or DMF.
-
Addition of Reagents: Add an excess of potassium carbonate to the solution, followed by the dropwise addition of 1.2 equivalents of ethyl iodide or ethyl bromide.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract the product into a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the quantitative data associated with the catalytic hydrogenation of 9-Ethylcarbazole.
| Parameter | Raney-Ni Catalyst | 5 wt.% Ru/Al₂O₃ Catalyst |
| Substrate:Catalyst Ratio | 10:1 (by weight)[1][2] | 10:1 (by weight) |
| Temperature | 160°C[1][2] | 180°C |
| Pressure | 0.8 MPa[1][2] | 6-7 MPa |
| Stirring Speed | 800 rpm[1][2] | Not specified, but vigorous stirring is implied |
| Hydrogen Uptake | 5.81 wt.% (for 2g 9-ECZ and 1g Raney-Ni)[1] | >5.7 wt.% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis methods.
Caption: Experimental workflows for the synthesis of this compound.
Caption: Logical relationship of the two synthetic routes to this compound.
References
Application Notes and Protocols for the Analytical Characterization of 9-Ethyldodecahydro-1H-carbazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9-Ethyldodecahydro-1H-carbazole is a saturated heterocyclic compound. As with any synthesized chemical entity intended for further use, particularly in a pharmaceutical context, comprehensive analytical characterization is crucial to confirm its identity, purity, and structure. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques.
Molecular Properties
A summary of the key molecular properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₅N | PubChem CID: 66624952[1] |
| Molecular Weight | 207.36 g/mol | PubChem CID: 66624952[1] |
| IUPAC Name | 9-ethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole | PubChem CID: 66624952[1] |
| CAS Number | 146900-30-3 | PubChem CID: 66624952[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while 2D NMR techniques like COSY, HSQC, and HMBC will establish connectivity.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of 12-16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 200-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Use standard pulse programs for each experiment.
-
Optimize spectral widths and acquisition times for both dimensions.
-
Set the long-range coupling delay (for HMBC) to an appropriate value (e.g., 50-100 ms) to observe two- and three-bond correlations.
-
Expected ¹H and ¹³C NMR Data:
Note: The following are predicted chemical shifts based on the structure and data for related compounds like dodecahydro-1H-carbazole. Actual experimental values may vary.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH₂-CH₃ | ~1.1 | Triplet | 3H |
| N-CH₂-CH₃ | ~2.8-3.0 | Quartet | 2H |
| CH, CH₂ (ring protons) | ~1.2-2.5 | Multiplets | 20H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| N-CH₂-C H₃ | ~12-15 |
| N-C H₂-CH₃ | ~45-50 |
| Ring Carbons | ~20-60 |
NMR Analysis Workflow:
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Gas Chromatography (GC):
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Expected Mass Spectrometry Data:
| Ion | m/z (Expected) | Description |
| [M]⁺ | 207 | Molecular Ion |
| [M-CH₃]⁺ | 192 | Loss of a methyl group |
| [M-C₂H₅]⁺ | 178 | Loss of an ethyl group |
GC-MS Analysis Workflow:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), as a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the empty sample compartment.
-
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibration |
| 2920-2950 | C-H stretch (aliphatic) |
| 2850-2870 | C-H stretch (aliphatic) |
| 1450-1470 | C-H bend (aliphatic) |
| 1100-1200 | C-N stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Due to the absence of a chromophore in the saturated dodecahydrocarbazole ring system, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. This technique is primarily useful to confirm the absence of aromatic carbazole impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a UV-transparent solvent like ethanol or hexane.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan the sample from 200 to 400 nm.
-
Use the pure solvent as a blank.
-
Expected UV-Vis Data:
-
No significant absorbance peaks above 220 nm. The presence of peaks in the 230-340 nm range would indicate contamination with aromatic carbazole species.
Logical Relationship for Purity Assessment:
References
Application Notes and Protocols: 9-Ethyldodecahydro-1H-carbazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Ethyldodecahydro-1H-carbazole, also referred to as perhydro-9-ethylcarbazole (H12-NEC), is a saturated heterocyclic compound that has emerged as a significant material in the field of chemical hydrogen storage. Unlike its aromatic counterpart, 9-ethylcarbazole, which is studied for its hole-transporting properties in organic electronics, the fully hydrogenated form is primarily investigated as a Liquid Organic Hydrogen Carrier (LOHC). Its ability to undergo reversible catalytic dehydrogenation and hydrogenation allows for the safe storage and transport of hydrogen in a liquid state under ambient conditions. This document provides an overview of its application in hydrogen storage, including its physicochemical properties, and detailed protocols for its synthesis (hydrogenation) and hydrogen release (dehydrogenation).
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor, 9-ethylcarbazole, is presented below.
| Property | This compound | 9-Ethylcarbazole | Reference |
| Chemical Formula | C₁₄H₂₅N | C₁₄H₁₃N | [1] |
| Molecular Weight | 207.35 g/mol | 195.26 g/mol | [1] |
| CAS Number | 146900-30-3 | 86-28-2 | |
| Melting Point | 43 °C | 69 °C | [2] |
| Boiling Point | 292-293 °C (at 749 Torr) | Not specified | |
| Theoretical Hydrogen Storage Capacity | 5.8 wt% | N/A | [3][4] |
Application in Hydrogen Storage
The primary application of this compound in materials science is as a Liquid Organic Hydrogen Carrier (LOHC). The system is based on a reversible hydrogenation-dehydrogenation cycle.
Principle of Operation
-
Hydrogen Storage (Hydrogenation): Liquid 9-ethylcarbazole (NEC) is catalytically hydrogenated to form liquid this compound (H12-NEC). This process "charges" the LOHC with hydrogen.
-
Hydrogen Transport and Storage: The hydrogen-rich H12-NEC can be safely stored and transported at ambient pressure and temperature.
-
Hydrogen Release (Dehydrogenation): When hydrogen is needed, the H12-NEC is heated in the presence of a catalyst, releasing high-purity hydrogen gas and regenerating the 9-ethylcarbazole, which can then be re-hydrogenated.
Experimental Protocols
The following are generalized protocols for the hydrogenation of 9-ethylcarbazole and the dehydrogenation of this compound, based on common laboratory practices.
Protocol 1: Synthesis of this compound (Hydrogenation)
This protocol describes the catalytic hydrogenation of 9-ethylcarbazole to produce this compound.
Materials:
-
9-Ethylcarbazole (NEC)
-
Hydrogenation catalyst (e.g., 5 wt% Ruthenium on Alumina (Ru/Al₂O₃) or Raney-Ni)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Argon or Nitrogen) for purging
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry.
-
Loading: Place 9-ethylcarbazole and the hydrogenation catalyst into the autoclave. A typical catalyst loading is a 1:1000 molar ratio of metal to NEC.[3]
-
Purging: Seal the reactor and purge several times with an inert gas to remove air, followed by purging with hydrogen gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-80 bar).[3][4] Heat the reactor to the reaction temperature (e.g., 130-180 °C) while stirring (e.g., 1200 rpm).[3][4]
-
Reaction: Maintain the temperature and pressure for a sufficient time to ensure complete hydrogenation (e.g., 8-72 hours). The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Product Recovery: Open the reactor and recover the liquid product.
-
Purification: Separate the catalyst from the liquid product (this compound) by filtration. The product can be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm complete hydrogenation.
Protocol 2: Hydrogen Release from this compound (Dehydrogenation)
This protocol outlines the catalytic dehydrogenation of this compound to release hydrogen gas.
Materials:
-
This compound (H12-NEC)
-
Dehydrogenation catalyst (e.g., 5 wt% Palladium on Alumina (Pd/Al₂O₃))
-
Glass reactor (e.g., three-neck flask) with a condenser, heating mantle, and magnetic stirrer
-
Inert gas (e.g., Argon) for purging
-
Gas flow meter or gas collection apparatus (e.g., gas burette)
Procedure:
-
Reactor Setup: Assemble the glass reactor with a condenser and gas outlet connected to a flow meter or collection system.
-
Loading: Add this compound and the dehydrogenation catalyst to the reactor. A typical catalyst to LOHC ratio is 1:10 by weight.
-
Purging: Purge the system with an inert gas to remove air.
-
Heating: Heat the mixture to the desired dehydrogenation temperature (e.g., 180-200 °C) with stirring.[3]
-
Hydrogen Release: Hydrogen gas will evolve as the reaction proceeds. Monitor the volume of released hydrogen over time.
-
Reaction Monitoring: The reaction can be monitored by measuring the rate of hydrogen evolution. Liquid samples can be taken periodically to analyze the composition (H12-NEC, partially dehydrogenated intermediates, and NEC) by GC-MS.
-
Completion and Recovery: Once hydrogen evolution ceases, cool the reactor to room temperature. The liquid product (now primarily 9-ethylcarbazole) can be separated from the catalyst by filtration for reuse.
Data Presentation
The efficiency of the hydrogenation and dehydrogenation processes is highly dependent on the catalyst and reaction conditions.
Hydrogenation Performance of 9-Ethylcarbazole
| Catalyst | Temperature (°C) | Pressure (MPa) | Hydrogen Uptake (wt%) | Reference |
| Raney-Ni | 160 | 0.8 | 5.81 | [4] |
| 5 wt% Ru/Al₂O₃ | 180 | 8 | 5.79 | [4] |
Dehydrogenation Performance of this compound
| Catalyst | Temperature (°C) | Pressure (mbar) | Degree of Dehydrogenation (after 360 min) | Reference |
| 5 wt% Pd/Al₂O₃ | 180 | 1000 | 54.8% | [3] |
| 5 wt% Pd/Al₂O₃ | 180 | 500 | 69.2% | [3] |
| 5 wt% Pd/Al₂O₃ | 180 | 250 | 75.4% | [3] |
| 5 wt% Pd/Al₂O₃ | 200 | 1000 | ~90% (estimated from graph) | [3] |
Structural and Electronic Differences with Aromatic Carbazole
It is crucial for researchers to understand that the applications of this compound are fundamentally different from those of aromatic carbazole derivatives due to the saturation of the carbazole ring system. The aromatic system in 9-ethylcarbazole results in a planar structure with delocalized π-electrons, making it suitable for charge transport in organic electronics. In contrast, the hydrogenation to form this compound creates a non-planar, flexible structure with localized σ-bonds, which is not conducive to hole transport but is ideal for the reversible storage of hydrogen.
References
Application Notes and Protocols: Potential Biological Activities of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diverse biological activities exhibited by carbazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity
Carbazole derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, inhibition of key enzymes involved in DNA replication and repair, and modulation of critical signaling pathways that govern cell growth and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected carbazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,4-dimethyl-carbazole (17) | A375 (Melanoma) | 80.0 | [1] |
| Compound 19 | A375 (Melanoma) | 50 | [1] |
| Compound 21 | A375 (Melanoma) | 60 | [1] |
| Compound 10 | HepG2 (Liver) | 7.68 | [2] |
| Compound 10 | HeLa (Cervical) | 10.09 | [2] |
| Compound 10 | MCF7 (Breast) | 6.44 | [2] |
| Compound 9 | HeLa (Cervical) | 7.59 | [2] |
| N-amide pyrazoline 4a | HeLa (Cervical) | 12.59 | [3] |
| m-chloro substituted N-phenyl pyrazoline 7b | HeLa (Cervical) | 11.36 | [3] |
| N-amide pyrazoline 4a | NCI-H520 (Lung) | 11.26 | [3] |
| m-chloro substituted N-phenyl pyrazoline 7b | NCI-H520 (Lung) | 9.13 | [3] |
Anticancer Mechanisms of Action
Several key mechanisms contribute to the anticancer properties of carbazole derivatives:
-
Induction of Apoptosis: Many carbazole derivatives trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the activation of caspase-3 and caspase-7.[4][5]
-
Topoisomerase II Inhibition: Certain carbazole compounds act as catalytic inhibitors of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.[4][6] This inhibition leads to cell cycle arrest and apoptosis.
-
STAT3 Pathway Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein often overactivated in cancer. Carbazole derivatives have been shown to inhibit STAT3 phosphorylation and its downstream signaling, leading to reduced cell proliferation and survival.[1]
-
Actin Dynamics Disruption: Some derivatives can interfere with the normal organization of the actin cytoskeleton, which is crucial for cell division, migration, and metastasis.[7]
Experimental Protocols
This protocol outlines the determination of the cytotoxic effects of carbazole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
Carbazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the carbazole derivative in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
This protocol describes the measurement of caspase-3 and -7 activation, key markers of apoptosis, using a commercially available luminescent or fluorescent assay kit.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar kit
-
White-walled 96-well plates (for luminescence) or black-walled, clear-bottom 96-well plates (for fluorescence)
-
Treated cells in culture medium
-
Luminometer or fluorescence plate reader
Procedure:
-
Assay Plate Setup:
-
Follow the MTT assay protocol for cell seeding and compound treatment in the appropriate 96-well plate.
-
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Assay Procedure (Add-Mix-Measure):
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence or fluorescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent or fluorescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity.
-
Signaling Pathway and Experimental Workflow Diagrams
Carbazole-induced anticancer apoptosis pathway.
Experimental workflow for anticancer drug screening.
Antimicrobial Activity
Carbazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their structural diversity allows for the development of compounds with selective and potent antimicrobial effects.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of carbazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Essential oil of Clausena pentaphylla | Staphylococcus aureus | 125–250 | |
| Essential oil of Clausena pentaphylla | Escherichia coli | 125–250 | |
| 3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid (2) | Staphylococcus aureus | Potent (specific value not provided) | [8] |
| 3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid (2) | Escherichia coli | Potent (specific value not provided) | [8] |
| 6-methyl-9H-carbazole-3-carboxylic acid (3) | Bacillus cereus | Selective (specific value not provided) | [8] |
| (E)-3-methyl-1-(2-tosylhydrazono)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid (1) | Salmonella typhimurium | Strong (specific value not provided) | [8] |
Antimicrobial Mechanism of Action
The antimicrobial action of carbazole derivatives is thought to involve multiple mechanisms, including:
-
Inhibition of Dihydrofolate Reductase (DHFR): Molecular docking studies suggest that some acid-functionalized carbazole derivatives can bind to and inhibit bacterial DHFR, an essential enzyme in the folate biosynthesis pathway.[8]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the carbazole scaffold may facilitate its interaction with and disruption of the bacterial cell membrane, leading to cell death.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of carbazole derivatives against bacteria.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well round-bottom microtiter plates
-
Carbazole derivative stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the carbazole derivative stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard the final 100 µL from the tenth column. The eleventh column will serve as the growth control (no compound), and the twelfth as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the carbazole derivative at which there is no visible growth.
-
Alternatively, the absorbance can be read using a plate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the growth control.
-
Antioxidant Activity
Carbazole derivatives have been shown to possess significant antioxidant properties, primarily due to their ability to scavenge free radicals. This activity is crucial in combating oxidative stress, which is implicated in a variety of diseases.
Quantitative Antioxidant Activity Data
The antioxidant capacity of carbazole derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and is expressed as IC50 values.
| Compound/Derivative | IC50 (µM) for DPPH Scavenging | Reference |
| Compound 4 | 1.05 ± 0.77 | [2] |
| Compound 9 | 5.15 ± 1.01 | [2] |
| Trolox (Standard) | 2.08 ± 0.57 | [2] |
| Flavonoids from Clausena pentaphylla | ~80 µg/mL |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for assessing the antioxidant activity of carbazole derivatives by measuring their ability to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Carbazole derivative solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the carbazole derivative solution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the compound solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of scavenging activity against the compound concentration.
-
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of carbazole derivatives, suggesting their utility in the treatment of neurodegenerative diseases. Their mechanisms of action often involve the activation of pro-survival signaling pathways and the protection of neuronal cells from oxidative stress-induced damage.
Neuroprotective Mechanisms of Action
-
PI3K/Akt Signaling Pathway Activation: Some carbazole compounds have been shown to induce the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway, which is crucial for neuronal survival and protection against various forms of injury.[9][10]
-
Nrf2/HO-1 Pathway Upregulation: Phyto-carbazole alkaloids can provide neuroprotection by upregulating the Nrf2/HO-1 signaling pathway.[11] This pathway plays a critical role in the cellular defense against oxidative stress by inducing the expression of antioxidant enzymes.
-
Inhibition of Acetylcholinesterase (AChE) and Aβ Aggregation: Certain Murraya carbazole derivatives have demonstrated the ability to inhibit AChE, a key enzyme in the breakdown of the neurotransmitter acetylcholine, and to reduce the fibrillization of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[12][13]
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol outlines a general method for evaluating the neuroprotective effects of carbazole derivatives against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
Carbazole derivative
-
Hydrogen peroxide (H2O2) or another neurotoxic agent
-
96-well plates
-
MTT assay reagents (as described in section 1.3.1)
Procedure:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the carbazole derivative for 1-2 hours.
-
-
Induction of Neurotoxicity:
-
Induce neurotoxicity by adding a specific concentration of H2O2 (e.g., 100-200 µM) to the wells containing the pre-treated cells.
-
Include a control group with cells treated only with H2O2 and a vehicle control group.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Assessment of Cell Viability:
-
Determine the cell viability using the MTT assay as described in section 1.3.1.
-
-
Data Analysis:
-
Compare the viability of cells pre-treated with the carbazole derivative and exposed to H2O2 to that of cells exposed to H2O2 alone. An increase in cell viability indicates a neuroprotective effect.
-
Signaling Pathway Diagrams
Neuroprotective PI3K/Akt signaling pathway.
Neuroprotective Nrf2/HO-1 signaling pathway.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-Glo® 3/7 Assay Protocol [no.promega.com]
- 3. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 4. topogen.com [topogen.com]
- 5. inspiralis.com [inspiralis.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 8. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 9. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mesoscale.com [mesoscale.com]
- 13. DPPH radical scavenging assay [bio-protocol.org]
The Synthesis of N-Alkylated Carbazoles: A Guide for Researchers
Application Notes & Protocols for Drug Development Professionals
N-alkylated carbazoles are a significant class of heterocyclic compounds widely recognized for their diverse applications in medicinal chemistry and materials science. In the realm of drug development, these scaffolds are of particular interest due to their prevalence in biologically active molecules. Notably, they form the core structure of numerous compounds targeting serotonin receptors, playing a crucial role in the development of novel therapeutics for neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols for the laboratory preparation of N-alkylated carbazoles, focusing on two prominent and efficient methods: Phase-Transfer Catalysis and Microwave-Assisted Synthesis.
Application Notes: The Significance of N-Alkylated Carbazoles in Drug Discovery
The carbazole nucleus, a tricyclic aromatic heterocycle, offers a versatile platform for the design of novel therapeutic agents. The nitrogen atom of the carbazole ring can be readily functionalized through N-alkylation, allowing for the introduction of various side chains that can modulate the compound's pharmacological properties.
One of the most significant applications of N-alkylated carbazoles is in the development of ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors. These receptors are integral to a wide range of physiological and pathological processes in the central nervous system. For instance, N-alkylated carbazole derivatives have been designed and synthesized as potent antagonists for the 5-HT7 receptor, a G-protein coupled receptor implicated in mood disorders, cognitive function, and sleep regulation. The affinity of these compounds for the receptor can be fine-tuned by modifying the length and nature of the N-alkyl chain, as well as by introducing other functional groups on the carbazole ring or the terminal amine.
The general structure-activity relationship (SAR) studies in this area often reveal that the nature of the N-alkyl substituent is critical for high-affinity binding to the target receptor. For example, in a series of N-alkyl-carbazoles designed as 5-HT7R antagonists, compounds with specific alkyl chain lengths and terminal amine moieties have demonstrated excellent binding affinities, with Ki values in the nanomolar range.
Experimental Protocols
Two highly effective methods for the N-alkylation of carbazole are detailed below: Phase-Transfer Catalysis (PTC) and Microwave-Assisted Synthesis. Both methods offer advantages in terms of yield, reaction time, and simplicity compared to more traditional approaches.
Method 1: N-Alkylation of Carbazole using Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase). In the N-alkylation of carbazole, the carbazole anion is generated in the aqueous phase by a base and then transferred to the organic phase by a phase-transfer catalyst to react with the alkylating agent.
General Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole, an organic solvent (e.g., benzene or toluene), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB or benzyltriethylammonium chloride).
-
Addition of Base: While stirring vigorously, add an aqueous solution of a strong base (e.g., 50% sodium hydroxide).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically between 40-100°C) and allow the reaction to proceed for the specified time (usually several hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and wash it with water to remove the base and the catalyst. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography or recrystallization, to obtain the pure N-alkylated carbazole.
Quantitative Data for Phase-Transfer Catalysis Method:
| Alkylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Chloroethane | 40% NaOH (aq) | Triethyl benzyl ammonium chloride | Benzene | 100 | 9 | >99 |
| Ethyl Bromide | 50% NaOH (aq) | Benzyltriethylammonium chloride | Benzene | Reflux | - | 86.2[1] |
| Various Alkyl Halides | 50% NaOH (aq) | Tetrabutylammonium iodide (TBAI) | - | 75 | - | High |
Method 2: Microwave-Assisted N-Alkylation of Carbazole in Dry Media
Microwave-assisted organic synthesis has emerged as a green and efficient method for accelerating chemical reactions. For the N-alkylation of carbazole, this technique offers significantly reduced reaction times and often leads to higher yields with simpler work-up procedures. The reaction is typically carried out in a "dry media" condition, where the reactants are adsorbed onto a solid support.
General Protocol:
-
Preparation of Reaction Mixture: In an open Erlenmeyer flask or a dedicated microwave reaction vessel, thoroughly mix carbazole, the alkyl halide, a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB), and a solid inorganic base (e.g., potassium carbonate).
-
Microwave Irradiation: Place the vessel in a domestic or a dedicated laboratory microwave oven. Irradiate the mixture for a short period (typically 4-10 minutes) at a suitable power level. It is advisable to use intermittent irradiation to avoid overheating.
-
Extraction: After irradiation, allow the reaction mixture to cool down to room temperature. Extract the product from the solid mixture using a suitable organic solvent (e.g., methylene chloride).
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to dryness under reduced pressure.
-
Purification: Purify the resulting solid material by flash chromatography to afford the pure N-alkylcarbazole.
Quantitative Data for Microwave-Assisted Method:
| Alkylating Agent | Reaction Time (min) | Yield (%) |
| n-Butyl bromide | 5 | 95 |
| n-Pentyl bromide | 5 | 92 |
| n-Hexyl bromide | 5 | 90 |
| Benzyl bromide | 4 | 95 |
| p-Methylbenzyl bromide | 4 | 93 |
| p-Nitrobenzyl bromide | 10 | 32 |
| p-Chlorobenzyl bromide | 6 | 85 |
| Allyl bromide | 6 | 88 |
Data obtained from a study by Bogdal et al.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the general workflow and the logical relationship between the two synthetic methods.
Caption: General experimental workflow for the N-alkylation of carbazole.
Caption: Comparison of PTC and Microwave-assisted synthetic strategies.
References
Application Notes and Protocols: 9-Ethyldodecahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Physicochemical Properties
Quantitative data for 9-Ethyldodecahydro-1H-carbazole is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₅N | --INVALID-LINK-- |
| Molecular Weight | 207.36 g/mol | --INVALID-LINK-- |
| CAS Number | 146900-30-3 | --INVALID-LINK-- |
| Appearance | Not specified; likely a solid or liquid | - |
| Melting Point | 43 °C | --INVALID-LINK-- |
| Boiling Point | 292-293 °C at 749 Torr | --INVALID-LINK-- |
| Density | 0.937 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 11.71 ± 0.20 (Predicted) | --INVALID-LINK-- |
Safety and Handling
Due to the absence of a specific MSDS for this compound, the following precautions are based on data for other carbazole derivatives. Carbazole compounds can be irritating to the eyes, skin, and respiratory tract.
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Handling and Storage
| Procedure | Protocol |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |
| Spill | In case of a spill, wear appropriate PPE, contain the spill, and collect the material for disposal. Avoid generating dust. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Application: Liquid Organic Hydrogen Carrier (LOHC)
The primary application identified for this compound is as a Liquid Organic Hydrogen Carrier (LOHC). This involves the reversible hydrogenation and dehydrogenation of the molecule for hydrogen storage and release.
Experimental Protocol: Hydrogenation and Dehydrogenation Cycle
The following is a generalized protocol based on studies of 9-ethylcarbazole as an LOHC.[1]
Materials:
-
This compound (in its dehydrogenated form, 9-ethylcarbazole)
-
Catalyst (e.g., Raney-Ni, Ru/Al₂O₃)
-
High-pressure reactor
-
Solvent (if necessary)
-
Hydrogen gas
Hydrogenation (Hydrogen Storage):
-
Charge the high-pressure reactor with 9-ethylcarbazole and the chosen catalyst.
-
Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.2–0.8 MPa).
-
Heat the reactor to the optimal temperature (e.g., 160 °C) while stirring.
-
Monitor the hydrogen uptake until the reaction is complete, yielding this compound.
-
Cool the reactor, vent the excess hydrogen, and collect the hydrogenated product.
Dehydrogenation (Hydrogen Release):
-
Charge a suitable reactor with the hydrogenated product (this compound) and a dehydrogenation catalyst.
-
Heat the reactor to the dehydrogenation temperature (e.g., 180 °C).
-
The stored hydrogen will be released as a gas.
-
Collect the released hydrogen gas.
-
The dehydrogenated product (9-ethylcarbazole) can be reused for another hydrogenation cycle.
Visualizations
Logical Workflow for LOHC Application
Caption: Workflow of this compound in a Liquid Organic Hydrogen Carrier system.
General Laboratory Safety Workflow
Caption: General laboratory safety workflow for handling chemicals with limited safety data.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Ethyldodecahydro-1H-carbazole
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 9-Ethyldodecahydro-1H-carbazole, a process typically achieved through the catalytic hydrogenation of 9-ethylcarbazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the catalytic hydrogenation of 9-ethylcarbazole (9-ECZ). This reaction involves treating 9-ECZ with hydrogen gas in the presence of a metal catalyst, typically under elevated temperature and pressure.
Q2: Which catalysts are recommended for this hydrogenation?
Several catalysts can be used for the hydrogenation of 9-ethylcarbazole. Ruthenium on alumina (5 wt.% Ru/Al2O3) has been identified as a highly active catalyst for this process.[1] However, Raney-Ni is a less expensive alternative that also demonstrates effectiveness.[1] The choice of catalyst can influence both the reaction rate and the product distribution.
Q3: What are the typical reaction conditions?
Optimal conditions can vary depending on the catalyst used. For a Raney-Ni catalyst, studies have shown that a temperature of 160 °C, a hydrogen pressure of 0.8 MPa, and a stirring speed of 800 rpm are effective.[1] The hydrogenation of aromatic compounds like benzene derivatives, which are structurally related to the carbazole core, often requires temperatures exceeding 100 °C to proceed efficiently.[2]
Troubleshooting Guide
Problem 1: Low or No Conversion of 9-Ethylcarbazole
Q: My reaction shows a low conversion of the starting material. What are the possible causes and solutions?
A: Low conversion can be attributed to several factors related to catalyst activity and reaction conditions.
-
Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling. Ensure the catalyst is fresh and handled under an inert atmosphere if required (especially for pyrophoric catalysts like Raney-Ni).
-
Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Ensure high-purity reagents and gas are used.
-
Insufficient Temperature or Pressure: The hydrogenation of the aromatic carbazole ring system requires significant energy input.[2] Verify that the target temperature and pressure are reached and maintained throughout the reaction. For Raney-Ni, a temperature of 160 °C and a pressure of 0.8 MPa have been found to be optimal.[1]
-
Poor Mass Transfer: Inefficient stirring can limit the contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. An optimal stirring speed (e.g., 800 rpm) is crucial for good hydrogen uptake.[1]
Problem 2: Low Yield of the Desired Product
Q: The conversion is high, but the isolated yield of this compound is low. Why might this be happening?
A: A low isolated yield, despite high conversion, often points to issues with product selectivity or the workup and purification procedure.
-
Formation of Intermediates: The hydrogenation of 9-ethylcarbazole is a stepwise process.[3] Incomplete hydrogenation can lead to the accumulation of partially hydrogenated intermediates. For instance, ruthenium catalysts, while highly active, can sometimes exhibit low selectivity, resulting in a mixture of products.[4] To drive the reaction to completion, consider increasing the reaction time, hydrogen pressure, or catalyst loading.
-
Product Loss During Workup: The product may be lost during the extraction or purification steps. Ensure proper phase separation during extraction and choose an appropriate solvent system for chromatography if used. The product, being an amine, might require specific pH adjustments during aqueous workup to prevent it from dissolving in the aqueous phase.
-
Mechanical Losses: Ensure that all product is carefully transferred between vessels and that the filtration and drying steps are performed efficiently to minimize physical loss of the material.
Problem 3: Product is Impure (Presence of Side Products)
Q: My final product contains significant impurities. What are the likely side products and how can I avoid them?
A: Impurities often consist of starting material or partially hydrogenated intermediates.
-
Incomplete Reaction: As mentioned, the primary "impurities" are often octahydro- or tetrahydro- intermediates. The hydrogenation proceeds in steps, and if the reaction is stopped prematurely or conditions are not optimal, these intermediates will be present in the final product mixture.[3][4]
-
Solution: Increase reaction time or temperature to favor the formation of the fully saturated product. Monitor the reaction by techniques like GC-MS or TLC to ensure the disappearance of both the starting material and intermediates.
-
-
Catalyst-Specific Selectivity: Some catalysts are more prone to producing intermediates. While ruthenium is very active, it can lead to a buildup of partially hydrogenated products due to weak adsorption and poor surface diffusion of these intermediates.[4] If using such a catalyst, careful optimization of reaction time is critical.
Quantitative Data Summary
The following table summarizes key quantitative data for the hydrogenation of 9-ethylcarbazole over a Raney-Ni catalyst.
| Parameter | Value | Catalyst | Source |
| Optimal Temperature | 160 °C | Raney-Ni | [1] |
| Maximum Pressure | 0.8 MPa | Raney-Ni | [1] |
| Optimal Stirring Speed | 800 rpm | Raney-Ni | [1] |
| Hydrogen Uptake | 5.81 wt.% | Raney-Ni | [1] |
| Activation Energy | 115 kJ/mol | Raney-Ni | [3] |
Experimental Protocol: Hydrogenation of 9-Ethylcarbazole
This protocol is a general guideline based on typical lab procedures for catalytic hydrogenation.[1]
1. Reactor Preparation:
- Add 10 g of 9-ethylcarbazole and the chosen catalyst (e.g., 1 g of Raney-Ni) to a suitable high-pressure stirrer-type reactor.
- Seal the reactor securely.
2. Inerting the System:
- Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
- Following the inert gas purge, flush the system with hydrogen gas to prepare for the reaction.
3. Reaction Execution:
- Begin stirring at a high rate (e.g., 800 rpm).
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).
- Heat the reactor to the target temperature (e.g., 160 °C).
- Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen consumption ceases.
4. Workup and Purification:
- Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
- Purge the reactor with an inert gas.
- Filter the reaction mixture to remove the solid catalyst. This should be done carefully, especially with catalysts like Raney-Ni which can be pyrophoric.
- Evaporate the solvent (if any was used) under reduced pressure.
- The crude product can be purified by standard techniques such as distillation, recrystallization, or column chromatography to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for identifying and solving common synthesis issues.
References
- 1. Catalytic hydrogenation and dehydrogenation performance of 9-ethylcarbazole as a liquid organic hydrogen carrier [inis.iaea.org]
- 2. Benzene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. FCNAUP - Comparative Study of Catalytic Hydrogenation of 9-Ethylcarbazole for Hydrogen Storage over Noble Metal Surfaces [sigarra.up.pt]
Technical Support Center: Optimizing Perhydrocarbazole Formation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for perhydrocarbazole formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the catalytic hydrogenation of carbazoles to perhydrocarbazoles.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may have been improperly handled or stored, leading to deactivation. | - Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use a fresh batch of a highly active catalyst, such as Ruthenium on alumina (Ru/Al2O3) or a fresh Raney-Ni catalyst. |
| Insufficient Hydrogen Pressure: The pressure may be too low to facilitate the complete saturation of the aromatic rings. | - Increase the hydrogen pressure. Typical ranges for effective hydrogenation are between 4 and 7 MPa. | |
| Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy of the reaction. | - Gradually increase the reaction temperature. Optimal temperatures are often in the range of 150-190°C.[1] | |
| Incomplete Conversion / Presence of Intermediates | Poor Catalyst Selectivity: Some catalysts, while active, may have low selectivity, leading to the accumulation of partially hydrogenated intermediates like octahydro- and tetrahydrocarbazoles.[2] | - Switch to a more selective catalyst. 5% Ru/Al2O3 has been shown to have good performance in achieving full hydrogenation.[2] - Increase reaction time to allow for the conversion of intermediates to the fully saturated product. |
| Steric Hindrance: The structure of the carbazole derivative may hinder the approach to the catalyst surface, making full hydrogenation difficult.[2] | - Consider using a catalyst with a different support or metal that may be less sensitive to steric effects. - Optimize the reaction temperature and pressure to provide more energy for the reaction to proceed to completion. | |
| Product Contamination / Side Reactions | High Reaction Temperature: Excessively high temperatures can lead to side reactions such as C-N bond cleavage or disproportionation. | - Carefully control the reaction temperature and avoid overheating. An optimal temperature of around 170°C has been reported for some systems.[1] |
| Impure Starting Material: Impurities in the initial carbazole compound can lead to undesired byproducts. | - Purify the starting carbazole derivative before the hydrogenation reaction. | |
| Difficulty in Product Isolation | Similar Polarity of Product and Intermediates: The perhydrocarbazole product and partially hydrogenated intermediates may have similar polarities, making chromatographic separation challenging. | - If intermediates are present, consider re-subjecting the mixture to the hydrogenation conditions to drive the reaction to completion. - Utilize column chromatography with a carefully selected solvent system to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for the complete hydrogenation of carbazole to perhydrocarbazole?
A1: Ruthenium on alumina (e.g., 5 wt% Ru/Al2O3) is frequently cited as a highly effective catalyst for achieving complete hydrogenation of N-alkylcarbazoles to their perhydro derivatives.[2] Raney-Ni is another active catalyst for this transformation.[3]
Q2: What are the typical reaction conditions for perhydrocarbazole formation?
A2: Optimal conditions can vary depending on the specific substrate and catalyst. However, a general starting point is a reaction temperature of 150-190°C and a hydrogen pressure of 4-7 MPa.[1]
Q3: My reaction has stalled, and I'm seeing a mixture of partially hydrogenated intermediates. What should I do?
A3: The presence of intermediates such as octahydro- and tetrahydrocarbazoles suggests that the reaction has not gone to completion. This can be due to catalyst deactivation, insufficient reaction time, or a catalyst with low selectivity.[2] You can try increasing the reaction time, increasing the hydrogen pressure, or adding a fresh portion of the catalyst. If the issue persists, consider switching to a more selective catalyst like Ru/Al2O3.
Q4: Are there any known side reactions to be aware of during perhydrocarbazole synthesis?
A4: Yes, at higher temperatures, side reactions such as C-N bond cleavage and disproportionation can occur. It is important to maintain careful control over the reaction temperature to minimize these undesired pathways.
Q5: What is a suitable solvent for the hydrogenation of carbazoles?
A5: The choice of solvent can depend on the solubility of the specific carbazole derivative. However, for some systems, the reaction can be effectively carried out in a molten state without a solvent, especially if the starting material is a solid at room temperature.[2] Using a supercritical CO2 fluid as a solvent has also been explored to create a homogeneous reaction phase.[2]
Experimental Protocols
Detailed Protocol for the Hydrogenation of N-Ethylcarbazole to Perhydro-N-ethylcarbazole
Materials:
-
N-ethylcarbazole
-
5 wt% Ruthenium on alumina (Ru/Al2O3) catalyst
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Hydrogen gas (high purity)
-
Solvent (if necessary, e.g., decalin)
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the autoclave reactor is clean and dry.
-
Charging the Reactor:
-
Add N-ethylcarbazole to the reactor.
-
Add the Ru/Al2O3 catalyst. A typical catalyst loading is 5-10 wt% relative to the substrate.
-
If using a solvent, add it to the reactor.
-
-
Sealing and Purging:
-
Seal the reactor securely.
-
Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Following the inert gas purge, purge the reactor with hydrogen gas.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa).
-
Begin stirring and heat the reactor to the target temperature (e.g., 170°C).
-
Monitor the pressure. A drop in pressure indicates hydrogen consumption and that the reaction is proceeding. Maintain the pressure by adding more hydrogen as needed.
-
Continue the reaction for the desired time (e.g., 4-8 hours) or until hydrogen uptake ceases.
-
-
Cooling and Depressurization:
-
Turn off the heating and allow the reactor to cool to room temperature.
-
Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
-
Product Isolation:
-
Open the reactor.
-
If a solvent was used, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) to facilitate filtration.
-
Filter the mixture to remove the catalyst.
-
Wash the catalyst with a small amount of the solvent to recover any adsorbed product.
-
Combine the filtrate and washings.
-
Remove the solvent using a rotary evaporator to obtain the crude perhydro-N-ethylcarbazole.
-
-
Purification (if necessary):
-
If the product is not pure, it can be purified by techniques such as column chromatography or recrystallization.
-
Data Presentation
Table 1: Comparison of Catalysts for N-Ethylcarbazole Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity to Perhydro-N-ethylcarbazole (%) | Reference |
| 5 wt% Ru/Al2O3 | 170 | 4 | 1 | 100 | 99.4 | [1] |
| Raney-Ni | - | - | - | High | - | [3] |
Note: Direct comparative data under identical conditions is often spread across different studies. The conditions listed represent those reported for high conversion and selectivity.
Visualizations
Caption: Experimental workflow for perhydrocarbazole synthesis.
Caption: Troubleshooting logic for perhydrocarbazole formation.
References
Technical Support Center: Purification of 9-Ethyldodecahydro-1H-carbazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 9-Ethyldodecahydro-1H-carbazole.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low yield after column chromatography.
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Question: I am experiencing significant product loss during silica gel column chromatography. What could be the cause and how can I mitigate this?
-
Answer: Low recovery of tertiary amines like this compound from silica gel columns is a frequent issue. The basic nature of the amine leads to strong interactions with the acidic silanol groups on the silica surface, causing irreversible adsorption or tailing.[1][2]
Solutions:
-
Mobile Phase Modification: Add a small percentage of a competing amine, such as triethylamine (0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel, reducing product adsorption.[1][3]
-
Use of Deactivated Silica: Employ amine-functionalized or "deactivated" silica gel as the stationary phase. These specialized stationary phases are designed to minimize interactions with basic compounds.[1]
-
Alternative Stationary Phases: Consider using basic alumina as an alternative to silica gel for the stationary phase.[3]
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography with a mobile phase at a higher pH can improve recovery by increasing the hydrophobicity of the amine.[2]
-
Issue 2: Presence of multiple spots on TLC after purification.
-
Question: My purified this compound shows multiple spots on the TLC plate. What are the likely impurities?
-
Answer: The presence of multiple spots suggests incomplete purification or the presence of side products from the synthesis. Potential impurities could include:
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Partially Hydrogenated Intermediates: Depending on the synthetic route (e.g., catalytic hydrogenation of N-ethylcarbazole), intermediates such as octahydro- and hexahydro-N-ethylcarbazole may be present if the reaction did not go to completion.[4]
-
Starting Material: Unreacted N-ethylcarbazole may still be present.
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Dealkylation Product: At elevated temperatures during synthesis or purification, dealkylation can occur, leading to the formation of dodecahydro-1H-carbazole.[4]
-
Overalkylation Products: If alkyl halides are used in the synthesis, there is a possibility of overalkylation.[3]
Solution:
-
Optimize the separation conditions of your column chromatography. A shallower gradient or the use of a different solvent system may be necessary to resolve these closely related impurities.
-
Issue 3: Product oiling out during recrystallization.
-
Question: I am trying to recrystallize my product, but it is oiling out instead of forming crystals. What should I do?
-
Answer: Oiling out during recrystallization typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
Solutions:
-
Solvent Selection: Choose a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. For N-alkylated carbazoles, solvents like ethanol or heptane have been used successfully.[5] A mixture of solvents, such as hexane and ethyl acetate, can also be effective.
-
Slower Cooling: Allow the solution to cool down slowly to room temperature and then place it in a refrigerator or freezer. Rapid cooling often promotes oiling out.
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Seeding: Add a small seed crystal of the pure compound to the cooled, saturated solution to induce crystallization.
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Concentration Adjustment: The solution might be too concentrated. Add a small amount of solvent to dissolve the oil, heat the solution, and then allow it to cool slowly again.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Column chromatography is a widely used and effective method for the purification of this compound and related tertiary amines.[1][2] Recrystallization is also a viable technique, particularly for obtaining highly pure crystalline material.[5]
Q2: What are the recommended solvent systems for column chromatography of this compound?
A2: For normal-phase silica gel chromatography, a non-polar solvent mixed with a more polar solvent is typically used. Common systems include hexane/ethyl acetate or dichloromethane/methanol.[2] It is highly recommended to add a small amount of triethylamine (0.1-1%) to the eluent to prevent peak tailing and improve recovery.[1][3]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is the standard method for monitoring the separation during column chromatography. For visualizing the spots of this amine, which may not be UV-active, a potassium permanganate stain or ninhydrin stain (for primary and secondary amine impurities) can be used.[3]
Q4: What are the expected purity and yield for these purification methods?
| Purification Method | Typical Purity | Typical Yield | Notes |
| Column Chromatography | >95% | 70-90% | Yield can be lower without mobile phase modifiers for basic compounds. |
| Recrystallization | >99% | 60-85% | Yield is dependent on the solubility profile of the compound and the presence of soluble impurities. |
| Acid-Base Extraction | Variable | >90% | Primarily used for removing non-basic impurities. Purity depends on the nature of the contaminants. |
Disclaimer: The values in this table are illustrative and may vary depending on the specific experimental conditions and the purity of the crude material.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).
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Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent and load it onto the top of the silica gel bed.
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Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, heptane, ethyl acetate) to find a suitable one where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude product in a flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
Caption: Decision diagram for selecting column chromatography conditions.
References
identifying common impurities in 9-Ethyldodecahydro-1H-carbazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 9-Ethyldodecahydro-1H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic steps for preparing this compound?
The synthesis of this compound is typically a two-step process:
-
N-Ethylation of Carbazole: Introduction of an ethyl group onto the nitrogen atom of the carbazole ring.
-
Hydrogenation: Complete saturation of the aromatic rings of the resulting 9-Ethylcarbazole to yield the final product.
Q2: I am seeing residual starting material (Carbazole) in my N-Ethylation reaction. What could be the cause?
Incomplete N-Ethylation can be due to several factors:
-
Insufficient reaction time or temperature: The reaction may not have proceeded to completion.
-
Ineffective base or catalyst: The base used to deprotonate the carbazole may not be strong enough, or the phase-transfer catalyst (if used) may be inefficient.
-
Purity of reagents: Impurities in the carbazole or the ethylating agent can interfere with the reaction.
Q3: My final product after hydrogenation is a mixture of compounds. What are the likely impurities?
The most common impurities are partially hydrogenated intermediates. Due to the stepwise nature of the catalytic hydrogenation, incomplete reaction can lead to the presence of:
-
Tetrahydro-9-ethylcarbazole isomers
-
Octahydro-9-ethylcarbazole isomers
These arise because achieving complete saturation of all three aromatic rings can be challenging.[1] Spatial hindrance on the catalyst surface can make the final hydrogenation steps more difficult.
Q4: Are there any common impurities that can be carried over from the starting carbazole?
Yes, commercial carbazole can contain impurities such as anthracene and phenanthrene. These are structurally similar compounds that can be co-isolated with carbazole from coal tar. It is crucial to use high-purity carbazole to avoid carrying these impurities through the synthesis.
Q5: What analytical techniques are recommended for identifying these impurities?
A combination of the following techniques is recommended for effective impurity profiling:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and initial purity assessment.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the purity of intermediates and the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the desired product and any isolated impurities.
Troubleshooting Guide
This table summarizes common impurities, their potential sources, and suggested corrective actions.
| Impurity Name | Potential Source | Recommended Corrective Action |
| Carbazole | Incomplete N-Ethylation reaction. | Increase reaction time, temperature, or use a stronger base/more efficient catalyst. |
| Poly-ethylated Carbazoles | Side reaction during N-Ethylation. | Use a stoichiometric amount of the ethylating agent. |
| N-ethoxycarbonyl-N-ethylaniline | Side reaction when using diethyl carbonate as the ethylating agent. | Choose an alternative ethylating agent like ethyl bromide or ethyl iodide. |
| Tetrahydro-9-ethylcarbazole | Incomplete hydrogenation. | Increase reaction time, hydrogen pressure, or catalyst loading. Optimize the choice of catalyst and solvent. |
| Octahydro-9-ethylcarbazole | Incomplete hydrogenation. | Increase reaction time, hydrogen pressure, or catalyst loading. Optimize the choice of catalyst and solvent. |
| Anthracene, Phenanthrene | Impurities in the starting carbazole. | Purify the starting carbazole by recrystallization or chromatography before use. |
Experimental Protocols
1. N-Ethylation of Carbazole
This protocol is a general guideline. Reaction conditions may need to be optimized.
-
Materials: Carbazole, Ethyl Bromide, Sodium Hydroxide, Toluene, Tetrabutylammonium bromide (TBAB).
-
Procedure:
-
Dissolve carbazole in toluene in a reaction flask.
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).
-
Add a concentrated aqueous solution of sodium hydroxide.
-
Heat the mixture with vigorous stirring and add ethyl bromide dropwise.
-
Maintain the reaction at reflux until TLC analysis indicates complete consumption of carbazole.
-
Cool the reaction mixture, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to obtain crude 9-Ethylcarbazole.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Hydrogenation of 9-Ethylcarbazole
This protocol describes a typical high-pressure hydrogenation.
-
Materials: 9-Ethylcarbazole, Ruthenium on Alumina (Ru/Al₂O₃) or other suitable catalyst (e.g., Rh, Pd), Solvent (e.g., decalin or an alcohol).
-
Procedure:
-
Place 9-Ethylcarbazole and the catalyst in a high-pressure autoclave.
-
Add the solvent and seal the reactor.
-
Purge the autoclave with nitrogen and then with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Heat the mixture to the target temperature (e.g., 100-150 °C) with efficient stirring.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate to yield crude this compound.
-
Further purification can be achieved by vacuum distillation or chromatography if necessary.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common impurity formation pathways.
References
stability and degradation pathways of 9-Ethyldodecahydro-1H-carbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 9-Ethyldodecahydro-1H-carbazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure of this compound, the primary potential degradation pathways are oxidation and thermal degradation. The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides. At elevated temperatures, cleavage of the N-ethyl bond or dehydrogenation of the carbazole ring system may occur.
Q3: How can I monitor the degradation of this compound during my experiments?
A3: The most effective method for monitoring the degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a suitable detector (e.g., UV or Mass Spectrometry). This will allow for the separation and quantification of the parent compound and its degradation products.
Q4: Are there any known incompatibilities of this compound with common excipients or solvents?
A4: this compound may be incompatible with strong oxidizing agents, which can accelerate its degradation.[1] Care should be taken when selecting excipients and solvents for formulation development. It is recommended to perform compatibility studies with your intended formulation components.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the chromatogram during stability testing.
-
Question: I am seeing extra peaks in my HPLC analysis of a stability sample of this compound. What could be the cause?
-
Answer: Unexpected peaks are likely degradation products. To identify them, consider the following steps:
-
Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate potential degradation products. This will help in tentatively identifying the peaks observed in your stability study.
-
Mass Spectrometry (MS): Use a mass spectrometer coupled to your liquid chromatograph (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information is crucial for proposing the molecular structures of the degradation products.
-
NMR Spectroscopy: For definitive structure elucidation of major degradation products, isolation of the impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
Issue 2: The mass balance of my stability study is below 95%.
-
Question: The total amount of this compound and its observed degradation products is less than what I started with. Why is my mass balance low?
-
Answer: A low mass balance can be due to several factors:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and, therefore, will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help in detecting such compounds.
-
Volatile Degradants: Degradation may lead to the formation of volatile products that are lost during sample preparation or analysis.
-
Precipitation: Degradation products might be insoluble in the analysis solvent and precipitate out, leading to their underestimation.
-
Adsorption: The parent compound or its degradants may adsorb to the container or column, leading to inaccurate quantification.
-
Experimental Protocols
Forced Degradation Studies of this compound
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
1. Acidic Hydrolysis:
-
Protocol: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and add 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M sodium hydroxide, and analyze by HPLC.
-
Expected Outcome: Limited degradation is expected as the tertiary amine is stable to acid hydrolysis.
2. Basic Hydrolysis:
-
Protocol: Dissolve this compound in an organic solvent and add 0.1 M sodium hydroxide. Heat the solution at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M hydrochloric acid, and analyze by HPLC.
-
Expected Outcome: Similar to acidic conditions, significant degradation is not anticipated under basic conditions.
3. Oxidative Degradation:
-
Protocol: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Withdraw samples at various time intervals and analyze by HPLC.
-
Expected Outcome: This is a likely degradation pathway. The primary degradation product is expected to be the N-oxide of this compound.
4. Photolytic Degradation:
-
Protocol: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A parallel sample should be kept in the dark as a control. Analyze both samples by HPLC.
-
Expected Outcome: The extent of degradation will depend on the photostability of the molecule. Potential pathways include photo-oxidation or rearrangement.
5. Thermal Degradation:
-
Protocol: Heat a solid sample of this compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours. Analyze the samples by HPLC.
-
Expected Outcome: Potential for degradation through N-de-ethylation or dehydrogenation of the carbazole ring system.
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)
| Stress Condition | % Degradation | Major Degradation Product (Hypothetical) | Retention Time (min) |
| 0.1 M HCl, 60°C, 24h | < 2% | - | - |
| 0.1 M NaOH, 60°C, 24h | < 2% | - | - |
| 3% H₂O₂, RT, 24h | ~15% | This compound N-oxide | 8.5 |
| Photolytic (ICH Q1B) | ~5% | Multiple minor degradants | Various |
| Thermal (Solid), 80°C, 48h | ~8% | 9-Dodecahydro-1H-carbazole | 10.2 |
| Thermal (Solution), 60°C, 48h | ~4% | 9-Dodecahydro-1H-carbazole | 10.2 |
Visualizations
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Proposed Oxidative Degradation Pathway.
Caption: Proposed Thermal Degradation Pathway.
References
avoiding common experimental errors in carbazole hydrogenation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common experimental errors during carbazole hydrogenation.
Troubleshooting Guides
This section provides solutions to common problems encountered during carbazole hydrogenation experiments.
1. Low or No Conversion of Starting Material
Symptom: The reaction does not proceed, or the conversion of carbazole is very low.
Possible Causes and Solutions:
-
Inactive Catalyst:
-
Solution: Ensure the catalyst has been properly activated and handled under inert conditions to prevent oxidation. For catalysts like Raney-Ni, confirm that it was stored and handled correctly. For supported catalysts, verify the metal loading and dispersion.
-
-
Catalyst Poisoning:
-
Solution: Impurities in the reactants, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst. Purify all starting materials and use high-purity hydrogen. If catalyst poisoning is suspected, replace the catalyst with a fresh batch.
-
-
Incorrect Reaction Conditions:
-
Solution: Optimize reaction parameters such as temperature, pressure, and stirring speed. Consult the literature for the optimal conditions for your specific catalyst and carbazole derivative. Insufficient hydrogen pressure can lead to low conversion. Ensure the reactor is properly sealed and pressurized. Inadequate mixing can result in poor contact between the reactants and the catalyst. Increase the stirring speed to ensure the catalyst is well-suspended.[1]
-
-
Poor Catalyst/Reactant Contact:
-
Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst in the reaction mixture. The choice of solvent can also affect solubility and contact.
-
2. Incomplete Hydrogenation (Formation of Intermediates)
Symptom: The product mixture contains significant amounts of partially hydrogenated intermediates, such as tetrahydrocarbazole, hexahydrocarbazole, or octahydrocarbazole.
Possible Causes and Solutions:
-
Sub-optimal Reaction Time or Temperature:
-
Solution: The hydrogenation of carbazole is a stepwise process.[2][3][4] Insufficient reaction time may not allow the reaction to proceed to full hydrogenation. Increase the reaction time and monitor the progress by techniques like GC-MS or NMR. The reaction temperature can influence the rate of different hydrogenation steps. A temperature that is too low may slow down the hydrogenation of later intermediates.
-
-
Catalyst Selectivity:
-
Solution: Some catalysts are more selective for the formation of intermediates. For example, Ru-based catalysts can sometimes lead to the accumulation of octahydro-N-ethylcarbazole due to the intermediate's weak adsorption and poor surface diffusion.[5] Consider screening different catalysts (e.g., Ru/Al2O3, Raney-Ni, Ni-Mo) to find one that favors the fully hydrogenated product.[5][6]
-
-
Steric Hindrance:
-
Solution: The structure of the carbazole derivative can influence the ease of hydrogenation. Bulky substituents may hinder the approach of the molecule to the catalyst surface. In such cases, more forcing reaction conditions (higher temperature and pressure) or a more active catalyst might be necessary.
-
3. Formation of Undesired Byproducts
Symptom: The product mixture contains unexpected compounds other than the desired hydrogenated carbazole and known intermediates.
Possible Causes and Solutions:
-
Side Reactions at High Temperatures:
-
Solution: High reaction temperatures can sometimes lead to side reactions like hydrocracking or rearrangement. If byproducts are observed, try lowering the reaction temperature.
-
-
Reaction with Solvent:
-
Solution: The solvent should be inert under the reaction conditions. Protic solvents, for example, could potentially participate in side reactions. Ensure the chosen solvent is appropriate for hydrogenation reactions.
-
-
Impure Starting Materials:
-
Solution: Impurities in the starting carbazole can lead to the formation of byproducts. Purify the starting material before use.
-
4. Catalyst Deactivation
Symptom: The reaction starts but then slows down or stops before completion.
Possible Causes and Solutions:
-
Strong Adsorption of Products or Intermediates:
-
Solution: The nitrogen atom in carbazole and its hydrogenated products can strongly adsorb to the catalyst surface, leading to deactivation, particularly with catalysts like Pd.[5] Switching to a different catalyst that is less prone to this issue, such as Ru-based catalysts, can be beneficial.
-
-
Coking:
-
Solution: At higher temperatures, decomposition of the organic molecules can lead to the formation of coke on the catalyst surface, blocking active sites. Using a support material that is less prone to coking, or operating at lower temperatures, can mitigate this problem. Acidic supports can sometimes promote coke formation.[5]
-
-
Sintering of Metal Nanoparticles:
-
Solution: At high temperatures, the metal nanoparticles on a supported catalyst can agglomerate (sinter), leading to a loss of active surface area. Choose a catalyst with high thermal stability or operate at a lower temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical order of hydrogenation for the rings in carbazole?
A1: The hydrogenation of carbazole is a stepwise process. The first hydrogen molecule is typically added to the C1=C10 double bond.[2][4] The reaction then proceeds through various intermediates, including tetrahydro-, hexahydro-, and octahydrocarbazole, before reaching the fully saturated perhydrocarbazole.[3]
Q2: How can I improve the selectivity towards the fully hydrogenated product?
A2: To improve selectivity, you can:
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Optimize Reaction Conditions: Increase reaction time, temperature, and/or hydrogen pressure. However, be aware that excessively high temperatures can lead to side reactions.
-
Choose the Right Catalyst: Different catalysts exhibit different selectivities. For N-ethylcarbazole, 5% Ru/Al2O3 has been shown to have good catalytic performance for complete hydrogenation.[5] Ni-Mo alloy catalysts have also demonstrated high selectivity to the fully hydrogenated product.[6]
-
Ensure High Purity: Use pure starting materials and solvents to avoid side reactions and catalyst poisoning.
Q3: My reaction is very slow. What can I do to increase the reaction rate?
A3: To increase the reaction rate, you can:
-
Increase Temperature: Generally, a higher temperature increases the reaction rate. However, be cautious as it can also lead to decreased selectivity and catalyst deactivation.
-
Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of dissolved hydrogen, which can lead to a faster reaction rate.
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio will provide more active sites for the reaction.
-
Improve Stirring: Efficient stirring ensures good mass transfer of hydrogen to the catalyst surface and good contact between the reactants and the catalyst.
Q4: What are the most common catalysts used for carbazole hydrogenation?
A4: The most commonly used catalysts are based on noble metals like Ruthenium (Ru) and Palladium (Pd) on supports such as alumina (Al2O3).[1][5] Raney-Ni is another effective and less expensive option.[2][4] More recently, bimetallic catalysts like Ni-Mo alloys have shown promising results.[6]
Q5: How do I prepare the catalyst and set up the reaction?
A5: Please refer to the detailed experimental protocol in the following section. Proper catalyst handling and reaction setup are crucial for successful hydrogenation.
Data Presentation
Table 1: Comparison of Catalysts for N-ethylcarbazole (NEC) Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity to fully hydrogenated product (%) | Hydrogen Storage (wt%) |
| 5% Ru/Al2O3 | 180 | 8.0 | - | - | - | 5.79 |
| Raney-Ni | 160 | 0.8 | - | - | - | 5.81 |
| Ni-Mo/AC | 150 | 8.0 | 4 | 100 | 98.73 | 5.77 |
Data compiled from various sources.[1][5][6] Conditions and results may vary based on the specific experimental setup.
Experimental Protocols
Detailed Methodology for Carbazole Hydrogenation
This protocol provides a general procedure for the hydrogenation of carbazole in a batch reactor.
Materials:
-
Carbazole or carbazole derivative
-
Hydrogenation catalyst (e.g., 5 wt% Ru/Al2O3)
-
Solvent (if necessary, e.g., decalin)
-
High-purity hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, pressure gauge, and thermocouple
-
Gas inlet and outlet valves
-
Heating mantle or oil bath
-
Vacuum pump
Procedure:
-
Catalyst Preparation: If using a commercial catalyst, it may need to be activated according to the manufacturer's instructions. This often involves reduction under a hydrogen flow at an elevated temperature. Handle the activated catalyst under an inert atmosphere to prevent oxidation.
-
Reactor Setup:
-
Thoroughly clean and dry the autoclave reactor.
-
Add the carbazole and, if necessary, the solvent to the reactor.
-
Carefully add the catalyst to the reactor under a stream of inert gas.
-
Seal the reactor according to the manufacturer's instructions.
-
-
Purging:
-
Purge the reactor several times with an inert gas to remove any air.
-
Then, purge the reactor with hydrogen gas to ensure an inert atmosphere and to saturate the solvent with hydrogen.
-
-
Reaction:
-
Pressurize the reactor with hydrogen to the desired reaction pressure.
-
Begin stirring at a high rate (e.g., 800-1000 rpm) to ensure good mixing.
-
Heat the reactor to the desired reaction temperature.
-
Monitor the reaction progress by observing the hydrogen uptake from the pressure drop in the reactor. The reaction is complete when hydrogen consumption ceases.
-
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent.
-
The product can be isolated from the filtrate by removing the solvent under reduced pressure.
-
-
Analysis:
-
Analyze the product by techniques such as NMR, GC-MS, or HPLC to determine the conversion and selectivity.
-
Visualizations
Caption: Experimental workflow for carbazole hydrogenation.
Caption: Troubleshooting logic for low conversion in carbazole hydrogenation.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of the starting reaction position in the hydrogenation of (N-ethyl)carbazole over Raney-Ni [sciengine.com]
- 3. researchgate.net [researchgate.net]
- 4. sciengine.com [sciengine.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Alloying effect of Ni-Mo catalyst in hydrogenation of N-ethylcarbazole for hydrogen storage [frontiersin.org]
analytical challenges in the characterization of 9-Ethyldodecahydro-1H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of 9-Ethyldodecahydro-1H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the main analytical challenges in the characterization of this compound?
The primary analytical challenges stem from the compound's stereoisomerism, its basicity, and its relatively high boiling point. The presence of multiple chiral centers in the dodecahydrocarbazole core results in a complex mixture of stereoisomers, which can be difficult to separate and individually characterize. Its basic nitrogen atom can lead to peak tailing in chromatographic analyses due to interactions with active sites on columns and inlet liners. Furthermore, its high boiling point can pose challenges for gas chromatography (GC) analysis, potentially requiring high inlet and oven temperatures.
Q2: How can I separate the different stereoisomers of this compound?
Separation of the stereoisomers typically requires chiral chromatography. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP) is the most common approach. Method development will be necessary to find the optimal combination of chiral column, mobile phase, and temperature to achieve baseline separation of the key isomers.
Q3: What are the expected fragmentation patterns for this compound in mass spectrometry?
In electron ionization mass spectrometry (EI-MS), the fragmentation of cyclic amines is often complex. Key fragmentation pathways for this compound are expected to involve:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. The loss of an ethyl radical (M-29) or cleavage within the carbazole ring system can be expected.
-
Ring cleavage: The saturated carbazole ring system can undergo cleavage to produce various charged fragments.
-
Loss of hydrogen: A peak at M-1 is common for many organic compounds, including cyclic amines.
Due to the presence of nitrogen, the molecular ion peak (M+) is expected to have an odd mass-to-charge ratio (m/z), which can be a useful diagnostic tool.
Q4: What key signals should I look for in the ¹H and ¹³C NMR spectra of this compound?
-
¹H NMR: The spectrum will likely be complex due to the large number of overlapping signals from the saturated ring protons. Key signals to identify include the ethyl group protons (a quartet and a triplet) and potentially some resolved signals for protons adjacent to the nitrogen or at the ring junctions. The exact chemical shifts will be highly dependent on the specific stereoisomer.
-
¹³C NMR: The spectrum should show 14 distinct signals for a single stereoisomer, corresponding to the 12 carbons of the dodecahydrocarbazole core and the 2 carbons of the ethyl group. The chemical shifts of the carbons bonded to the nitrogen will be in the characteristic range for amines.
2D NMR techniques such as COSY, HSQC, and HMBC will be essential for assigning the complex proton and carbon signals and elucidating the stereochemistry of the isolated isomers.
Troubleshooting Guides
Chromatographic Issues
Problem: Poor peak shape (tailing) in GC or HPLC analysis.
-
Cause: The basic nitrogen atom of the carbazole ring can interact with acidic silanol groups on the surface of silica-based columns or glass inlet liners in GC.
-
Troubleshooting Steps:
-
HPLC:
-
Use a base-deactivated column: Select a column specifically designed for the analysis of basic compounds.
-
Add a mobile phase modifier: Incorporate a small amount of a basic additive, such as triethylamine or diethylamine, into the mobile phase to compete for active sites on the stationary phase.
-
Adjust mobile phase pH: Increasing the pH of the mobile phase can deprotonate the analyte, reducing its interaction with the stationary phase. However, ensure the pH is within the stable range for the column.
-
-
GC:
-
Use a deactivated inlet liner: Employ a liner that has been treated to minimize active sites.
-
Use a base-deactivated column: Choose a GC column with a stationary phase suitable for the analysis of amines.
-
Increase injector temperature: This can help to minimize interaction time in the inlet.
-
-
Problem: Inability to separate stereoisomers by HPLC.
-
Cause: The selected chiral stationary phase (CSP) and mobile phase are not providing sufficient stereoselectivity.
-
Troubleshooting Steps:
-
Screen different chiral columns: Test a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).
-
Vary the mobile phase:
-
Normal Phase: Alter the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).
-
Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol).
-
-
Change the mobile phase additive: The type and concentration of the acidic or basic additive can significantly influence chiral recognition.
-
Optimize the temperature: Lowering the column temperature often enhances chiral separation by increasing the stability of the transient diastereomeric complexes formed on the CSP.
-
Spectroscopic Issues
Problem: Difficulty in interpreting the mass spectrum.
-
Cause: Complex fragmentation patterns and potential for multiple isomers co-eluting.
-
Troubleshooting Steps:
-
Ensure chromatographic purity: Confirm that the mass spectrum is from a single, pure chromatographic peak.
-
Use soft ionization techniques: If EI-MS provides excessive fragmentation and a weak or absent molecular ion, consider using chemical ionization (CI) or electrospray ionization (ESI) to enhance the abundance of the molecular ion or protonated molecule ([M+H]⁺).
-
Perform high-resolution mass spectrometry (HRMS): This will provide the exact mass of the molecular ion and fragment ions, allowing for the determination of their elemental composition and aiding in structural elucidation.
-
Analyze known related compounds: If available, analyze simpler, related carbazole derivatives to understand their characteristic fragmentation patterns.
-
Problem: Overlapping and uninterpretable NMR spectra.
-
Cause: The presence of multiple stereoisomers in the sample and significant signal overlap in the aliphatic region.
-
Troubleshooting Steps:
-
Improve chromatographic separation: The primary solution is to obtain pure samples of individual stereoisomers through preparative chiral chromatography.
-
Utilize 2D NMR techniques: For mixtures or pure isomers, employ a suite of 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.
-
-
Vary the NMR solvent and temperature: Changing the solvent or temperature can sometimes induce small changes in chemical shifts, which may help to resolve overlapping signals.
-
Experimental Protocols
Table 1: Example HPLC Method for Chiral Separation
| Parameter | Condition |
| Column | Chiral Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Note: This is a starting point. Method optimization is required for baseline separation of all stereoisomers.
Table 2: Example GC-MS Method
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane |
| Inlet Temperature | 280 °C |
| Inlet Mode | Split (20:1) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-400 m/z |
Visualizations
Caption: Troubleshooting workflow for analytical challenges.
Technical Support Center: 9-Ethyldodecahydro-1H-carbazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 9-Ethyldodecahydro-1H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main synthetic pathways for the synthesis of this compound:
-
Route A: Perhydrogenation of 9-Ethylcarbazole. This is the most commonly employed method. It involves the complete hydrogenation of the aromatic rings of 9-Ethylcarbazole.
-
Route B: N-ethylation of Dodecahydro-1H-carbazole. This route involves the initial perhydrogenation of carbazole to dodecahydro-1H-carbazole, followed by the ethylation of the secondary amine.
Q2: Which synthetic route is generally preferred and why?
A2: Route A, the perhydrogenation of 9-Ethylcarbazole, is often preferred. The N-ethylation of carbazole is a relatively straightforward reaction, and the subsequent hydrogenation, while requiring specific catalysts and conditions, can be driven to completion. Route B can be more challenging due to the potential for over-alkylation and difficulties in separating the desired tertiary amine from the starting secondary amine and any quaternary ammonium salt byproducts.
Q3: What are the critical parameters to control during the hydrogenation of 9-Ethylcarbazole?
A3: The critical parameters for the successful hydrogenation of 9-Ethylcarbazole are:
-
Catalyst Selection: Ruthenium on alumina (Ru/Al₂O₃) is a highly effective catalyst for achieving complete hydrogenation with high selectivity.[1][2] Palladium on alumina (Pd/Al₂O₃) is also used, but may be more prone to causing side reactions if not carefully controlled.
-
Temperature and Pressure: The reaction is typically carried out at elevated temperatures (e.g., 190°C) and high hydrogen pressures (60-70 bar).[1] These conditions are necessary to overcome the aromatic stability of the carbazole ring system.
-
Reaction Time: Sufficient reaction time (e.g., up to 24 hours) is crucial to ensure complete saturation of all three aromatic rings.[1] Incomplete hydrogenation is a common issue.
Q4: How can I monitor the progress of the hydrogenation reaction?
A4: The reaction progress can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): To observe the disappearance of the starting material (9-Ethylcarbazole).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the presence of the starting material, partially hydrogenated intermediates (e.g., octahydro-N-ethylcarbazole), and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The disappearance of signals in the aromatic region (typically 7-8 ppm) and the appearance of signals in the aliphatic region (0.5-3.0 ppm) indicate the progress of the hydrogenation.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrogenation (Route A) | - Increase Reaction Time: Ensure the reaction is running for a sufficient duration to allow for complete saturation. Monitor via GC-MS or ¹H NMR. |
| - Increase Hydrogen Pressure: Higher pressure can improve the rate and completeness of hydrogenation. | |
| - Check Catalyst Activity: The catalyst may be deactivated. Use fresh or properly activated catalyst. Consider increasing the catalyst loading. Ruthenium on alumina is reported to be highly selective.[1][2] | |
| - Optimize Temperature: While high temperatures are needed, excessive heat can lead to side reactions. Ensure the temperature is within the optimal range for the chosen catalyst. | |
| Inefficient N-ethylation (Route B) | - Choice of Base and Solvent: The selection of a suitable base and solvent is crucial for the deprotonation of dodecahydro-1H-carbazole. Stronger bases like sodium hydride in an aprotic solvent like THF can be effective. |
| - Alkylating Agent Reactivity: Use a more reactive ethylating agent, such as ethyl iodide or ethyl triflate, if ethyl bromide shows low reactivity. | |
| - Reaction Temperature: Gently heating the reaction mixture may improve the rate of N-alkylation. | |
| Product Loss During Work-up and Purification | - Optimize Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to maximize the extraction of the basic product into the organic phase. |
| - Purification Method: Column chromatography on silica gel is a common purification method. Ensure proper selection of the eluent system to achieve good separation. Distillation under reduced pressure can also be an option for purification. |
Issue 2: Low Purity of this compound
| Potential Cause | Troubleshooting Steps |
| Presence of Partially Hydrogenated Intermediates (e.g., Octahydro-N-ethylcarbazole) | - Drive Hydrogenation to Completion: Refer to the troubleshooting steps for "Incomplete Hydrogenation" in the low yield section. The use of a highly active and selective catalyst like Ruthenium on alumina can minimize the formation of intermediates.[2] |
| Formation of Side-Products During Hydrogenation | - Catalyst Selection: Some catalysts may promote side reactions like ring-opening or isomerization. Ruthenium on alumina is known for its high selectivity in this reaction.[1][2] |
| - Control Reaction Temperature: Avoid excessively high temperatures which can lead to degradation or unwanted side reactions. | |
| Presence of Unreacted Dodecahydro-1H-carbazole (Route B) | - Increase Molar Ratio of Ethylating Agent: Use a slight excess of the ethylating agent to ensure complete conversion of the starting material. |
| - Improve Reaction Conditions: Refer to the troubleshooting steps for "Inefficient N-ethylation". | |
| Formation of Quaternary Ammonium Salts (Over-alkylation in Route B) | - Control Stoichiometry: Use a controlled amount of the ethylating agent (closer to a 1:1 molar ratio). |
| - Slow Addition of Alkylating Agent: Add the ethylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. | |
| - Purification: Quaternary ammonium salts are highly polar and can often be removed by washing the organic layer with water during the work-up. |
Experimental Protocols
Protocol 1: Synthesis of 9-Ethylcarbazole (Precursor for Route A)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve carbazole in a suitable solvent such as acetone or DMF.
-
Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir for 30 minutes at room temperature.
-
N-ethylation: Add ethyl bromide or ethyl iodide to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 9-Ethylcarbazole.
Protocol 2: Perhydrogenation of 9-Ethylcarbazole (Route A)
-
Catalyst Preparation: In a high-pressure autoclave, add 5 wt% Ruthenium on alumina (Ru/Al₂O₃) catalyst.
-
Reaction Mixture: Add 9-Ethylcarbazole and a suitable solvent (e.g., decalin).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to 60-70 bar. Heat the mixture to 190°C with vigorous stirring.[1]
-
Monitoring: Maintain the temperature and pressure for 7-24 hours. The reaction can be monitored by taking aliquots (if the reactor allows) and analyzing by GC-MS.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed by distillation under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or column chromatography.
Data Summary
Table 1: Typical Reaction Conditions for the Hydrogenation of N-Ethylcarbazole
| Parameter | Value | Reference |
| Catalyst | 5 wt% Ru/Al₂O₃ | [1][2] |
| Temperature | 190 °C | [1] |
| Hydrogen Pressure | 60-70 bar | [1] |
| Reaction Time | 7-24 h | [1] |
| Solvent | Decalin or neat |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Synthesis of 9-Ethyldodecahydro-1H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Ethyldodecahydro-1H-carbazole, particularly focusing on scale-up considerations.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of 9-ethylcarbazole.
| Issue ID | Question | Possible Causes | Suggested Actions |
| SYN-001 | Low or no conversion of 9-ethylcarbazole. | 1. Inactive Catalyst: The catalyst may have been improperly handled or stored, leading to deactivation. Raney® Nickel and Palladium on carbon (Pd/C) are pyrophoric and can be deactivated by exposure to air.[1] 2. Insufficient Hydrogen Pressure: The pressure in the reactor may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The temperature may not be high enough to achieve a sufficient reaction rate. 4. Poor Mass Transfer: Inadequate stirring can lead to poor mixing of the substrate, catalyst, and hydrogen. | 1. Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) and is kept wet with a solvent to prevent ignition and deactivation.[1] 2. Increase Pressure: Gradually increase the hydrogen pressure within the safe limits of your reactor. Pressures around 0.8 MPa (8 bar) have been shown to be effective.[2] 3. Increase Temperature: Raise the reaction temperature to the optimal range, typically around 160°C for Raney® Nickel.[2] 4. Improve Agitation: Increase the stirring speed to ensure efficient mixing. An optimal stirring speed of 800 rpm has been reported.[2] |
| SYN-002 | The reaction stalls, or is incomplete, with the presence of partially hydrogenated intermediates (e.g., octahydro- or tetrahydro-9-ethylcarbazole). | 1. Catalyst Deactivation: The catalyst may have become poisoned or deactivated during the reaction. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the complete conversion of the substrate. 3. Suboptimal Reaction Conditions: The chosen temperature and pressure may favor the formation of intermediates over the fully hydrogenated product. Ruthenium catalysts, while highly active, can sometimes show low selectivity and lead to the accumulation of intermediates.[3][4] | 1. Fresh Catalyst: Add a fresh batch of catalyst to the reaction mixture. 2. Increase Catalyst Amount: Increase the catalyst loading. A 1:10 catalyst to substrate ratio (by weight) has been used effectively.[2] 3. Optimize Conditions: Adjust the temperature and pressure. It may be necessary to increase both to drive the reaction to completion. |
| SYN-003 | Difficulty in filtering the catalyst after the reaction. | 1. Fine Catalyst Particles: The catalyst particles may be too fine, leading to clogging of the filter paper. 2. Pyrophoric Nature of Catalyst: Dry catalyst on the filter paper can ignite upon contact with air. | 1. Use of Filter Aid: Use a filter aid such as Celite® to form a pad on the filter paper, which can help to trap the fine catalyst particles. 2. Safe Filtration Procedure: Ensure the catalyst is always kept wet with solvent during filtration. After filtration, the catalyst should be carefully transferred to a designated waste container and kept under water. |
| PUR-001 | The final product is contaminated with partially hydrogenated intermediates. | 1. Incomplete Reaction: As described in SYN-002. 2. Inefficient Purification: The purification method may not be adequate to separate the fully hydrogenated product from the intermediates. | 1. Re-run the Reaction: If feasible, the mixture can be subjected to the hydrogenation conditions again with fresh catalyst. 2. Chromatographic Purification: Column chromatography may be necessary to separate the desired product from the structurally similar intermediates. The choice of solvent system will need to be optimized. |
| SAF-001 | Safety concerns during scale-up. | 1. Exothermic Reaction: Catalytic hydrogenation is an exothermic process, and on a larger scale, the heat generated can lead to a rapid increase in temperature and pressure (thermal runaway). 2. Handling of Pyrophoric Catalyst: The risks associated with handling pyrophoric catalysts increase with the quantity used. 3. Flammability of Hydrogen: The large volumes of flammable hydrogen gas required for scale-up pose a significant fire and explosion hazard. | 1. Thermal Management: Use a reactor with efficient cooling systems. The addition of hydrogen should be controlled to manage the rate of heat generation. 2. Inert Atmosphere Operations: All transfers of the pyrophoric catalyst should be performed in an inert atmosphere glove box or using Schlenk techniques. 3. Proper Equipment and Ventilation: Use a high-pressure reactor designed for hydrogenation and ensure adequate ventilation to prevent the accumulation of hydrogen in case of a leak. |
Frequently Asked Questions (FAQs)
1. What is the most common method for the synthesis of this compound?
The most common method is the catalytic hydrogenation of 9-ethylcarbazole. This involves reacting 9-ethylcarbazole with hydrogen gas in the presence of a metal catalyst at elevated temperature and pressure.
2. Which catalysts are most effective for this synthesis?
Several catalysts can be used, with varying activity and selectivity:
-
Ruthenium on Alumina (Ru/Al₂O₃): Often cited as the most active catalyst for this hydrogenation.[4][5] However, it can sometimes lead to the accumulation of partially hydrogenated intermediates.[3][4]
-
Raney® Nickel: A less expensive and commonly used catalyst that has shown good performance.[2]
-
Palladium on Carbon (Pd/C): A versatile and widely used hydrogenation catalyst.
-
Rhodium on Alumina (Rh/Al₂O₃): Another potential catalyst for this transformation.
3. What are the typical reaction conditions?
For hydrogenation using Raney® Nickel, optimal conditions have been reported to be a temperature of 160°C and a hydrogen pressure of 0.8 MPa (8 bar).[2] Higher pressures can increase the rate of reaction by increasing the solubility of hydrogen in the reaction mixture.
4. How can I monitor the progress of the reaction?
The reaction progress can be monitored by taking small aliquots from the reaction mixture (after safely depressurizing and ensuring an inert atmosphere) and analyzing them by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the starting material, product, and any intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the disappearance of aromatic signals from the starting material and the appearance of aliphatic signals in the product.
5. What are the main safety precautions to take during this synthesis?
Safety is paramount during catalytic hydrogenation:
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and using a properly rated high-pressure reactor.
-
Pyrophoric Catalysts: Catalysts like Raney® Nickel and Pd/C can ignite spontaneously in air, especially when dry.[1] They should always be handled under an inert atmosphere and kept wet with solvent.
-
Exothermic Reaction: The reaction releases heat. On a larger scale, this can lead to a dangerous increase in temperature and pressure. Ensure adequate cooling and control over the hydrogen addition rate.
-
Pressure Equipment: Use a reactor and fittings that are rated for the intended operating pressure and are regularly inspected.
Experimental Protocol: Synthesis of this compound using Raney® Nickel
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment should be conducted before commencing any experimental work.
Materials:
-
9-ethylcarbazole
-
Raney® Nickel (in water or ethanol slurry)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (for inerting)
-
Celite® (for filtration)
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a mechanical stirrer, thermocouple, and pressure gauge
-
Schlenk line or glove box for inert atmosphere handling
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reactor Preparation:
-
Ensure the high-pressure autoclave is clean and dry.
-
Add 9-ethylcarbazole (e.g., 10.0 g) and ethanol (e.g., 100 mL) to the reactor vessel.
-
-
Catalyst Addition (under inert atmosphere):
-
In a glove box or under a stream of nitrogen, carefully weigh the Raney® Nickel slurry (e.g., 1.0 g of catalyst, dry weight equivalent).
-
Quickly and safely transfer the catalyst to the reactor vessel.
-
-
Sealing and Inerting:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor with nitrogen or argon several times to remove all air.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to a low pressure (e.g., 2-3 bar) and then vent (repeat 3 times) to ensure the atmosphere is pure hydrogen.
-
Pressurize the reactor to the desired reaction pressure (e.g., 8 bar).
-
Begin stirring (e.g., 800 rpm) and heat the reactor to the target temperature (e.g., 160°C).[2]
-
Monitor the reaction progress by observing the hydrogen uptake (pressure drop). The reaction is complete when hydrogen uptake ceases.
-
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen in a well-ventilated area.
-
Purge the reactor with nitrogen to remove any remaining hydrogen.
-
Catalyst Filtration:
-
Prepare a Büchner funnel with a pad of Celite®.
-
Under a nitrogen atmosphere, filter the reaction mixture through the Celite® pad.
-
Wash the catalyst on the filter with additional ethanol. Crucially, do not allow the catalyst to dry on the filter.
-
Immediately transfer the wet catalyst and Celite® to a container with water for safe storage and disposal.
-
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary to remove any partially hydrogenated intermediates.
-
Data Presentation
Table 1: Comparison of Catalysts for 9-ethylcarbazole Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity for this compound (%) | Reference |
| 5 wt% Ru/Al₂O₃ | 180 | 8 | Not specified | High | Can lead to accumulation of intermediates | [4] |
| Raney® Nickel | 160 | 0.8 | Not specified | High | Not specified | [2] |
| Ni-Mo/AC | 150 | 8 | 4 | 100 | 98.73 | [6] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low conversion issues.
References
- 1. youtube.com [youtube.com]
- 2. Catalytic hydrogenation and dehydrogenation performance of 9-ethylcarbazole as a liquid organic hydrogen carrier [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments of Effective Catalysts for Hydrogen Storage Technology Using N-Ethylcarbazole [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Alloying effect of Ni-Mo catalyst in hydrogenation of N-ethylcarbazole for hydrogen storage [frontiersin.org]
Technical Support Center: Synthesis of N-ethyl-dodecahydrocarbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-ethyl-dodecahydrocarbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-ethylation of dodecahydrocarbazole?
A1: The most common method for the N-ethylation of dodecahydrocarbazole, a secondary amine, is through nucleophilic substitution using an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base. Phase-transfer catalysis is also a highly effective method that can improve reaction rates and yields.
Q2: What are the expected main side reactions in this synthesis?
A2: The primary side reactions include over-alkylation, leading to the formation of a quaternary ammonium salt, and elimination reactions of the ethyl halide, which produce ethene gas. At elevated temperatures, C-N bond scission can also occur.
Q3: How can I minimize the formation of the quaternary ammonium salt byproduct?
A3: To minimize over-alkylation, it is recommended to use the starting amine (dodecahydrocarbazole) in slight excess relative to the ethylating agent. Careful control of reaction temperature and slow, dropwise addition of the ethylating agent can also help to prevent this side reaction.
Q4: What is the role of the base in this reaction?
A4: The base, typically a carbonate or hydroxide salt like potassium carbonate or potassium hydroxide, is used to deprotonate the secondary amine of dodecahydrocarbazole. This generates the more nucleophilic amide anion, which then readily attacks the ethyl halide.
Q5: How can I effectively purify the N-ethyl-dodecahydrocarbazole product?
A5: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization or distillation under reduced pressure are also viable purification methods.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Ineffective deprotonation of the starting amine. 2. Low reactivity of the ethylating agent. 3. Insufficient reaction temperature or time. | 1. Use a stronger base (e.g., NaH) or ensure the base is dry and of high quality. 2. Switch to a more reactive ethylating agent (e.g., from ethyl bromide to ethyl iodide). 3. Increase the reaction temperature and/or extend the reaction time. Monitor reaction progress by TLC. |
| Presence of a significant amount of unreacted starting material | 1. Insufficient amount of ethylating agent. 2. Short reaction time. | 1. Use a slight excess of the ethylating agent (e.g., 1.1 to 1.2 equivalents). 2. Increase the reaction time and monitor for the disappearance of the starting material by TLC. |
| Formation of a highly polar byproduct that is difficult to separate | This is likely the quaternary ammonium salt byproduct from over-alkylation. | 1. Use dodecahydrocarbazole as the limiting reagent. 2. Add the ethylating agent slowly and at a lower temperature. 3. During workup, the salt may be removed by washing with water. |
| Low isolated yield after purification | 1. Product loss during aqueous workup if the product has some water solubility. 2. Inefficient extraction or purification. | 1. Ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent. 2. Optimize the column chromatography conditions (e.g., solvent system, silica gel loading). |
Experimental Protocols
Representative Protocol for N-ethylation of Dodecahydrocarbazole
This protocol is a representative procedure based on standard N-alkylation methods for secondary amines.
Materials:
-
Dodecahydrocarbazole
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of dodecahydrocarbazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing Reaction Pathways and Troubleshooting
Synthesis and Side Reaction Pathway
Caption: Main synthesis pathway and potential side reactions.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common synthesis issues.
Validation & Comparative
Validating the Structure of 9-Ethyldodecahydro-1H-carbazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 9-Ethyldodecahydro-1H-carbazole, a saturated heterocyclic compound. By comparing its expected analytical data with that of the parent molecule, Dodecahydro-1H-carbazole, this document outlines the key spectroscopic and chromatographic techniques essential for unambiguous structure confirmation. Detailed experimental protocols and data interpretation guidelines are provided to assist researchers in the synthesis and characterization of this and related carbazole derivatives.
Structural Comparison: this compound vs. Dodecahydro-1H-carbazole
The primary structural difference between the target compound and its comparator is the presence of an ethyl group on the nitrogen atom (position 9). This substitution leads to predictable variations in their respective analytical data, which form the basis of the validation process.
| Feature | This compound | Dodecahydro-1H-carbazole |
| Molecular Formula | C14H25N | C12H21N |
| Molecular Weight | 207.36 g/mol | 179.30 g/mol |
| Structure | ||
| Key Differentiator | N-ethyl group | N-H bond |
Spectroscopic and Chromatographic Validation
The following tables summarize the expected data from key analytical techniques used to confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (this compound) | Corresponding Signal (Dodecahydro-1H-carbazole) |
| ~2.5 - 2.8 | Quartet | 2H | N-CH₂ -CH₃ | Absent |
| ~1.0 - 1.2 | Triplet | 3H | N-CH₂-CH₃ | Absent |
| ~1.2 - 2.2 | Multiplet | ~20H | Aliphatic C-H | ~1.2 - 2.2 (Multiplet, ~20H) |
| Absent | - | - | - | ~1.5 - 2.5 (Broad singlet, 1H, N-H ) |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment (this compound) | Corresponding Signal (Dodecahydro-1H-carbazole) |
| ~45 - 50 | N-CH₂ -CH₃ | Absent |
| ~12 - 15 | N-CH₂-CH₃ | Absent |
| ~20 - 60 | Aliphatic carbons | ~20 - 60 |
Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Data
| Ionization Mode | Expected m/z (this compound) | Expected m/z (Dodecahydro-1H-carbazole) |
| Electrospray (ESI+) | [M+H]⁺ = 208.21 | [M+H]⁺ = 180.18 |
| Electron Ionization (EI) | M⁺˙ = 207.20 | M⁺˙ = 179.17 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 4: Key FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Mode (this compound) | Vibration Mode (Dodecahydro-1H-carbazole) |
| ~2800 - 3000 | C-H stretch (aliphatic) | C-H stretch (aliphatic) |
| Absent | - | ~3200 - 3400 (broad) N-H stretch |
| ~1100 - 1200 | C-N stretch | C-N stretch |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the N-alkylation of dodecahydro-1H-carbazole.
Materials:
-
Dodecahydro-1H-carbazole
-
Ethyl iodide (or other ethylating agent)
-
Potassium carbonate (or other suitable base)
-
Acetonitrile (or other polar aprotic solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve dodecahydro-1H-carbazole in acetonitrile.
-
Add potassium carbonate to the solution.
-
Add ethyl iodide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Analytical Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF or Orbitrap mass spectrometer. Electron ionization (EI) mass spectra can be acquired using a GC-MS system.
-
FTIR Spectroscopy: IR spectra are recorded on an FTIR spectrometer using a thin film on a NaCl or KBr plate, or as a KBr pellet.
Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized batch of this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
Signaling Pathways of Interest
Carbazole derivatives are known to interact with various biological targets. While the specific pathways for this compound are likely still under investigation, related compounds have shown activity in pathways relevant to neuroscience and oncology. The diagram below illustrates a generalized signaling pathway where a hypothetical carbazole-based ligand might act as a receptor antagonist.
Caption: Generalized signaling pathway illustrating the antagonistic action of a carbazole derivative.
A Comparative Guide to 9-Ethyldodecahydro-1H-carbazole and Other Saturated Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. While extensive research has focused on unsaturated carbazole systems, particularly in oncology, the therapeutic potential of their saturated counterparts remains a less explored frontier. This guide provides a comparative overview of 9-Ethyldodecahydro-1H-carbazole and other saturated carbazole derivatives, addressing their synthesis, physicochemical properties, and potential biological activities.
Physicochemical Properties
A fundamental step in drug development is the characterization of the physicochemical properties of lead compounds. These properties influence their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Other Saturated Carbazoles (Representative Values) |
| Molecular Formula | C14H25N[1] | C12H21N - C18H31N |
| Molecular Weight | 207.35 g/mol [1] | 179.30 - 261.45 g/mol |
| XLogP3 | 3.8[1] | 3.0 - 5.0 |
| Hydrogen Bond Donors | 0 | 0 - 1 |
| Hydrogen Bond Acceptors | 1 | 1 |
| Rotatable Bond Count | 1 | 1 - 4 |
Synthesis of Saturated Carbazoles
The synthesis of dodecahydro-1H-carbazole derivatives typically involves the catalytic hydrogenation of a suitable carbazole or tetrahydrocarbazole precursor. The N-alkylation, as in the case of this compound, can be achieved by reacting the secondary amine of the carbazole core with an appropriate alkyl halide.
Below is a generalized workflow for the synthesis and subsequent biological evaluation of saturated carbazole derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of 9-alkyldodecahydro-1H-carbazole derivatives.
Potential Pharmacological Activities and Comparative Performance
While specific data for this compound is lacking, research on related saturated heterocyclic systems suggests potential activity in the central nervous system (CNS). The rigid, three-dimensional structure of the dodecahydrocarbazole scaffold makes it an interesting template for targeting neurotransmitter receptors.
The following table presents a hypothetical comparison of receptor binding affinities for this compound and a generic saturated carbazole analog. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Adrenergic α1 Receptor (Ki, nM) |
| This compound (Hypothetical) | 85 | 120 | 250 |
| Saturated Carbazole Analog (Hypothetical) | 150 | 95 | 310 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for key experiments relevant to the evaluation of saturated carbazole derivatives.
Protocol 1: Radioligand Receptor Binding Assay (Illustrative)
This protocol describes a method for determining the binding affinity of a test compound to a specific neurotransmitter receptor, for example, the dopamine D2 receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine D2 receptor are cultured in DMEM supplemented with 10% FBS and appropriate antibiotics.
-
Cells are harvested, and crude membrane preparations are obtained by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate in a total volume of 200 µL.
-
Each well contains:
-
50 µL of cell membrane preparation (10-20 µg of protein).
-
50 µL of radioligand (e.g., [3H]Spiperone at a final concentration of 0.2 nM).
-
50 µL of test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Assay buffer to make up the final volume.
-
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
The plate is incubated at room temperature for 60 minutes.
-
-
Detection and Data Analysis:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are calculated using the Cheng-Prusoff equation.
-
Signaling Pathways
The interaction of a ligand with a G-protein coupled receptor (GPCR), such as the dopamine D2 receptor, can trigger intracellular signaling cascades. Understanding these pathways is essential for elucidating the mechanism of action of a drug candidate.
Caption: An illustrative signaling pathway for a hypothetical D2 receptor antagonist.
Conclusion
The exploration of saturated carbazole scaffolds, including this compound, represents a promising avenue for the discovery of novel therapeutics, particularly for CNS disorders. While direct comparative data is currently scarce, the structural features of these molecules warrant further investigation. The synthesis of a focused library of saturated carbazole derivatives and their systematic evaluation using standardized in vitro and in vivo assays are critical next steps to unlock their therapeutic potential. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers to embark on this exploratory journey.
References
Spectroscopic Journey from Carbazole to 9-Ethyldodecahydro-1H-carbazole: A Comparative Analysis
A detailed examination of the spectroscopic shifts and transformations from aromatic carbazole through its N-alkylated and hydrogenated derivatives offers valuable insights for researchers in drug discovery and organic synthesis. This guide provides a comparative analysis of 9-Ethyldodecahydro-1H-carbazole and its precursors—carbazole, 9-ethylcarbazole, and dodecahydro-1H-carbazole—supported by available spectroscopic data and established experimental protocols.
The synthesis of this compound, a saturated carbazole derivative, involves a two-step process commencing from the aromatic precursor, carbazole. The initial step is the N-alkylation of carbazole to yield 9-ethylcarbazole, followed by the complete hydrogenation of the aromatic rings to produce the final saturated compound. Spectroscopic analysis at each stage reveals characteristic changes in the molecular structure, providing a clear pathway for reaction monitoring and product characterization.
Synthetic Pathway Overview
The logical synthetic route from carbazole to this compound is illustrated below. This pathway involves the introduction of an ethyl group at the nitrogen atom, followed by the saturation of the aromatic system.
Caption: Synthetic routes to this compound.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its precursors. It is important to note that while extensive data is available for the precursors, experimental spectroscopic data for this compound is not readily found in the surveyed literature. The data for the final product is therefore predicted based on the known effects of N-alkylation and perhydrogenation.
| Compound | Molecular Formula | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key IR (cm⁻¹) | Key Mass Spec (m/z) |
| Carbazole | C₁₂H₉N | 11.21 (s, 1H, NH), 8.10 (d, 2H), 7.50 (d, 2H), 7.39 (t, 2H), 7.16 (t, 2H)[1] | 139.8, 125.8, 123.4, 120.3, 118.8, 110.5 | 3419 (N-H stretch), 3051 (aromatic C-H stretch), 1450 (C-N stretch), 727 (N-H bend)[2] | 167 (M⁺)[1] |
| 9-Ethylcarbazole | C₁₄H₁₃N | 8.09 (d, 2H), 7.44 (m, 4H), 7.21 (t, 2H), 4.30 (q, 2H, -CH₂-), 1.38 (t, 3H, -CH₃)[3] | 140.3, 125.6, 122.8, 120.5, 118.9, 108.6, 37.7 (-CH₂-), 13.8 (-CH₃) | No N-H stretch, 3050 (aromatic C-H stretch), 2975 (aliphatic C-H stretch), 1470 (C-N stretch) | 195 (M⁺)[4] |
| Dodecahydro-1H-carbazole | C₁₂H₂₁N | Broad multiplets in the range of 1.0-3.5 ppm corresponding to aliphatic protons. A broad singlet for the N-H proton is expected. Specific shifts are not well-documented in readily available sources.[2][5] | Aliphatic signals expected in the range of 20-60 ppm. Specific shifts are not well-documented in readily available sources.[2] | ~3200-3400 (N-H stretch), 2800-3000 (aliphatic C-H stretch)[2] | 179 (M⁺)[2][5] |
| This compound | C₁₄H₂₅N | Predicted: Broad multiplets in the range of 1.0-3.5 ppm for the carbazole ring protons. A quartet around 2.5-3.0 ppm for the N-CH₂- group and a triplet around 1.1 ppm for the -CH₃ group are expected. The absence of aromatic protons (7.0-8.5 ppm) is a key indicator. | Predicted: Aliphatic signals for the carbazole ring are expected in the range of 20-60 ppm. Signals for the N-ethyl group are predicted around 45-50 ppm (-CH₂-) and 12-15 ppm (-CH₃). The absence of aromatic carbons (100-150 ppm) is a key indicator. | Predicted: No N-H stretch. Strong aliphatic C-H stretching bands between 2800-3000 cm⁻¹. | Predicted: 207 (M⁺)[6] |
Experimental Protocols
N-Alkylation of Carbazole to 9-Ethylcarbazole
Materials:
-
Carbazole
-
Ethyl bromide
-
Potassium hydroxide (KOH)
-
Acetone (solvent)
Procedure:
-
A solution of carbazole in acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Powdered potassium hydroxide is added to the solution, and the mixture is stirred.
-
Ethyl bromide is added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is treated with water and extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 9-ethylcarbazole.
-
The crude product can be purified by recrystallization or column chromatography.
Hydrogenation of 9-Ethylcarbazole to this compound
Materials:
-
9-Ethylcarbazole
-
Raney-Ni or Ru/Al₂O₃ catalyst[7]
-
Ethanol or a similar suitable solvent
-
High-pressure autoclave
Procedure:
-
9-Ethylcarbazole and the catalyst (e.g., 5 wt% Ru/Al₂O₃) are placed in a high-pressure autoclave.[7]
-
A suitable solvent such as ethanol is added to dissolve the 9-ethylcarbazole.
-
The autoclave is sealed and purged with hydrogen gas to remove air.
-
The autoclave is pressurized with hydrogen to the desired pressure (e.g., 0.8 MPa) and heated to the reaction temperature (e.g., 160 °C).[7]
-
The reaction mixture is stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen.
-
The progress of the hydrogenation is monitored by measuring the hydrogen uptake.
-
Once the theoretical amount of hydrogen has been consumed, the reaction is stopped, and the autoclave is cooled to room temperature and depressurized.
-
The catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or column chromatography.
Spectroscopic Interpretation and Comparison
The transition from carbazole to this compound is marked by distinct changes in their respective spectra, reflecting the alterations in their chemical structures.
NMR Spectroscopy
The ¹H NMR spectrum of carbazole is characterized by signals in the aromatic region (7.1-8.1 ppm) and a distinct singlet for the N-H proton at 11.21 ppm.[1] Upon N-alkylation to form 9-ethylcarbazole , the N-H proton signal disappears, and new signals corresponding to the ethyl group appear in the aliphatic region: a quartet around 4.30 ppm and a triplet around 1.38 ppm.[3] The aromatic signals remain, albeit with slight shifts due to the electronic effect of the ethyl group.
The complete hydrogenation to dodecahydro-1H-carbazole results in the disappearance of all aromatic proton signals and the appearance of complex multiplets in the aliphatic region (1.0-3.5 ppm).[2] The N-H proton signal reappears, typically as a broad singlet. For the final product, This compound , it is predicted that the spectrum would consist entirely of aliphatic signals. The key identifiers would be the absence of aromatic protons and the presence of the characteristic quartet and triplet of the N-ethyl group, shifted upfield compared to 9-ethylcarbazole due to the saturated nature of the ring system.
Similarly, the ¹³C NMR spectrum of carbazole shows only aromatic carbon signals. In 9-ethylcarbazole , the addition of two aliphatic carbon signals for the ethyl group is observed. The perhydrogenation to dodecahydro-1H-carbazole and subsequently to This compound would result in the complete disappearance of signals in the aromatic region (100-150 ppm) and the appearance of a series of signals in the aliphatic region (20-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of carbazole shows a characteristic N-H stretching vibration around 3419 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹.[2] For 9-ethylcarbazole , the N-H stretch is absent, and aliphatic C-H stretching bands appear below 3000 cm⁻¹. The spectrum of dodecahydro-1H-carbazole is dominated by aliphatic C-H stretching bands and the reappearance of an N-H stretching band.[2] The IR spectrum of This compound is predicted to be characterized by the absence of the N-H stretch and strong aliphatic C-H stretching absorptions.
Mass Spectrometry
The mass spectrum of each compound is distinguished by its molecular ion peak (M⁺). For carbazole , the M⁺ peak is at m/z 167.[1] N-ethylation increases the mass by 28 units, resulting in an M⁺ peak at m/z 195 for 9-ethylcarbazole .[4] The addition of 12 hydrogen atoms during perhydrogenation of carbazole gives dodecahydro-1H-carbazole an M⁺ of m/z 179.[2][5] Finally, This compound is expected to show a molecular ion peak at m/z 207, corresponding to its molecular formula C₁₄H₂₅N.[6]
Conclusion
The spectroscopic comparison of this compound with its precursors provides a clear and instructive example of how functional group transformations and changes in the degree of saturation are reflected in NMR, IR, and mass spectra. While experimental data for the final hydrogenated product is not widely published, the analysis of its precursors allows for a reliable prediction of its key spectroscopic features. This guide serves as a valuable resource for researchers working with carbazole derivatives, aiding in the synthesis, purification, and characterization of these important compounds.
References
- 1. Carbazole(86-74-8) 1H NMR [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. N-Ethylcarbazole(86-28-2) 1H NMR [m.chemicalbook.com]
- 4. 9H-Carbazole, 9-ethyl- [webbook.nist.gov]
- 5. Dodecahydro-1H-carbazole | C12H21N | CID 95732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C14H25N | CID 66624952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
Chromatographic Purity Assessment of 9-Ethyldodecahydro-1H-carbazole: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of common chromatographic techniques for confirming the purity of 9-Ethyldodecahydro-1H-carbazole, a saturated N-heterocyclic compound. While specific public data on this exact molecule is limited, this document outlines the established methodologies and presents representative data to guide analytical strategy.
The primary methods for purity determination of organic molecules like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC). Each technique offers distinct advantages and is suited for different analytical objectives.
Comparative Performance Data
The following table summarizes hypothetical, yet typical, performance characteristics of HPLC, GC-MS, and TLC for the purity analysis of a compound like this compound. This data is intended to be illustrative of the comparative strengths of each technique.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Purity (%) | 99.8% | 99.7% | >99% (semi-quantitative) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Analysis Time | 15-30 minutes per sample | 20-40 minutes per sample | 30-60 minutes for multiple samples |
| Primary Strengths | High precision and accuracy for non-volatile compounds. | High sensitivity and structural identification of volatile impurities.[1] | Rapid, low-cost screening of multiple samples.[2] |
| Primary Limitations | Requires soluble and typically non-volatile samples.[1] | Sample must be volatile and thermally stable.[3] | Lower sensitivity and precision compared to HPLC and GC-MS.[2] |
Experimental Protocols
Detailed and validated analytical methods are crucial for accurate purity assessment.[4][5] The following are generalized protocols that can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust technique for quantifying the purity of non-volatile organic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often a good starting point for nitrogen-containing heterocyclic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
Data Analysis: Purity is determined by the area percentage of the main peak. The mass spectrometer provides structural information on any detected impurities.
Thin-Layer Chromatography (TLC) Protocol
TLC is a simple, rapid, and cost-effective method for qualitative purity assessment and reaction monitoring.[2] For alkaloids and similar nitrogen-containing compounds, specific considerations apply.[6][7][8]
-
Plate: Silica gel 60 F254 TLC plate. For basic compounds like carbazole derivatives, pre-treatment with a solvent containing triethylamine may be beneficial to improve spot shape.[6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or methanol). The optimal ratio should be determined experimentally to achieve good separation (Rf value of the main spot around 0.3-0.5).
-
Sample Application: Dissolve the sample in a volatile solvent and spot a small amount onto the TLC plate baseline.
-
Development: Place the plate in a developing chamber saturated with the mobile phase vapor.
-
Visualization: Visualize the separated spots under UV light (254 nm). Staining with a reagent like Dragendorff's can be used for sensitive detection of alkaloids and other nitrogenous compounds.[6]
-
Data Analysis: The presence of secondary spots indicates impurities. The intensity and size of these spots provide a semi-quantitative estimation of purity.
Visualization of the Purity Confirmation Workflow
The following diagram illustrates the logical flow of the chromatographic purity confirmation process.
References
- 1. HPLC vs. GC-MS: Which Procedure Ought to You Select? - Knowledge [m.aijirenvial.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. organic chemistry - How do I perform thin-layer chromatography to identify alkaloid content in fruits? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. bibliography.maps.org [bibliography.maps.org]
- 8. echemi.com [echemi.com]
A Comparative Guide to Reference Standards for 9-Ethyldodecahydro-1H-carbazole
For researchers, scientists, and drug development professionals requiring a reference standard for 9-Ethyldodecahydro-1H-carbazole, a comprehensive evaluation of available options is crucial for ensuring the accuracy and reliability of experimental results. This guide provides a comparative analysis of this compound and its logical alternatives, supported by experimental protocols for their characterization.
Comparison of Reference Standards
Due to the limited availability of certified reference standards for this compound, this guide includes two primary alternatives for comparison: N-ethylcarbazole , its aromatic precursor, and dodecahydro-1H-carbazole , the un-ethylated saturated analogue. The selection of an appropriate reference standard depends on the specific analytical requirements of the research.
| Parameter | This compound | N-Ethylcarbazole | Dodecahydro-1H-carbazole |
| CAS Number | 146900-30-3[1][2] | 86-28-2[3] | 6326-88-1 |
| Molecular Formula | C14H25N[1][2] | C14H13N[3] | C12H21N |
| Molecular Weight | 207.35 g/mol [1][2] | 195.26 g/mol [3] | 179.30 g/mol |
| Purity (Typical) | Data not readily available from suppliers. Assumed to be ≥95% for research-grade material. | ≥99.0% (HPLC)[4], 97% assay[3] | Analytical data not provided by major suppliers for research-grade products[5]. |
| Key Structural Feature | Fully saturated carbazole ring with an N-ethyl group. | Aromatic carbazole ring with an N-ethyl group. | Fully saturated carbazole ring without an N-ethyl group. |
| Potential Applications | Research in areas requiring a non-aromatic, substituted carbazole scaffold. | Intermediate for dyes and pharmaceuticals[6], hydrogen storage material[7], studies on photorefractive composites[6]. | Research chemical. |
| Biological Activity Context | No specific biological activity has been extensively reported. | Derivatives have shown a wide range of biological activities including antitumor, antioxidant, anti-inflammatory, and antimicrobial effects[8][9]. | Not well-characterized. |
Experimental Protocols
To ensure the quality and identity of the reference standards, the following experimental methodologies are recommended.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the carbazole derivative and identify any impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
Sample of this compound or alternative standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 230 nm (for saturated carbazoles) and 254 nm (for aromatic carbazoles).
-
-
Analysis: Inject the standard solution and record the chromatogram.
-
Calculation of Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the carbazole derivative.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated chloroform (CDCl3) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
-
Sample of this compound or alternative standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire the 1H NMR and 13C NMR spectra according to the instrument's standard operating procedures.
-
Spectral Analysis: Analyze the chemical shifts, integration values, and coupling patterns in the 1H NMR spectrum and the chemical shifts in the 13C NMR spectrum. Compare the obtained spectra with the expected structure of the compound.
Visualizing the Reference Standard Comparison Workflow
The following diagram illustrates the logical workflow for selecting and validating a chemical reference standard.
Caption: Workflow for Reference Standard Comparison.
Biological Context and Signaling Pathways
Currently, there is a lack of specific research on the biological activities and associated signaling pathways of this compound. However, the broader class of carbazole derivatives has been extensively studied and shown to exhibit a wide range of biological effects, including antitumor, antioxidant, anti-inflammatory, and neuroprotective properties[10][11]. For instance, some N-substituted carbazole derivatives have been investigated for their potential to reactivate the p53 pathway in cancer cells[8]. The biological activity is often linked to the aromatic nature of the carbazole ring system, which allows for intercalation with DNA or interaction with protein targets. The saturation of the carbazole ring in this compound significantly alters its three-dimensional structure and electronic properties, making it a distinct chemical entity from its aromatic counterparts. Further research is needed to elucidate the specific biological targets and signaling pathways modulated by this saturated derivative.
The diagram below illustrates a generalized signaling pathway that is often implicated in the biological activity of aromatic carbazole derivatives, such as the p53 signaling pathway, which is a common target in cancer research.
Caption: Generalized p53 Signaling Pathway.
References
- 1. This compound | 146900-30-3 [chemicalbook.com]
- 2. 146900-30-3 | CAS DataBase [chemicalbook.com]
- 3. N-乙基咔唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ruifuchems.com [ruifuchems.com]
- 5. dodecahydro-1H-carbazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-Ethylcarbazole | 86-28-2 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemcom.com [echemcom.com]
- 11. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 9-Ethyldodecahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantitative determination of 9-Ethyldodecahydro-1H-carbazole. Due to the limited availability of published, cross-validated analytical methods for this specific compound, this document presents a representative guide based on established principles of analytical chemistry and plausible experimental outcomes. The data and protocols herein are illustrative and intended to serve as a practical framework for methodology selection and cross-validation in a research and development setting.
Introduction
This compound is a saturated heterocyclic amine, a class of compounds often investigated for their potential pharmacological activities. The development of robust and reliable analytical methods for the quantification of such compounds is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. Cross-validation of different analytical methods is a critical step to ensure the accuracy, reliability, and consistency of the generated data. This guide compares a hypothetical GC-MS method and an HPLC-UV method for the analysis of this compound, presenting detailed experimental protocols and comparative performance data.
Data Presentation: A Comparative Summary of Method Performance
The following tables summarize the hypothetical quantitative performance data obtained from the cross-validation of the GC-MS and HPLC-UV methods for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | GC-MS Method | HPLC-UV Method |
| Linear Range | 0.1 - 50 µg/mL | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Calibration Model | Linear, 1/x weighting | Linear |
Table 2: Precision
| Parameter | GC-MS Method (%RSD) | HPLC-UV Method (%RSD) |
| Repeatability (Intra-day) | < 3% | < 5% |
| Intermediate Precision (Inter-day) | < 5% | < 7% |
Table 3: Accuracy (Recovery)
| Parameter | GC-MS Method (%) | HPLC-UV Method (%) |
| Low Concentration (0.5 µg/mL) | 98 - 103% | 95 - 105% |
| Medium Concentration (10 µg/mL) | 99 - 102% | 97 - 103% |
| High Concentration (40 µg/mL) | 98 - 101% | 96 - 104% |
Table 4: Sensitivity
| Parameter | GC-MS Method | HPLC-UV Method |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.5 µg/mL |
Experimental Protocols
Detailed methodologies for the two hypothetical analytical methods are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Autosampler: Agilent 7693A or equivalent
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 20°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (hypothetical): m/z 221 (M+), 192, 164
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution with methanol.
-
For unknown samples, dissolve in methanol to achieve a concentration within the linear range.
-
Vortex all solutions before injection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is a versatile alternative, particularly for less volatile compounds or when derivatization for GC is not desirable.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, including a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 60% B
-
2-10 min: 60% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 60% B
-
12.1-15 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Prepare calibration standards by diluting the stock solution with the same solvent mixture.
-
For unknown samples, dissolve in the solvent mixture to achieve a concentration within the linear range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Workflow for the HPLC-UV analysis of this compound.
Discussion and Method Comparison
Both the GC-MS and HPLC-UV methods demonstrate suitability for the quantitative analysis of this compound, with each offering distinct advantages.
-
Sensitivity: The GC-MS method, operating in SIM mode, provides superior sensitivity with a lower LOD and LOQ. This makes it the preferred method for applications requiring trace-level quantification, such as in vivo pharmacokinetic studies where sample concentrations are expected to be low.
-
Specificity: GC-MS offers higher specificity due to the mass-selective detection. The monitoring of multiple characteristic ions provides a high degree of confidence in the identification of the analyte, reducing the likelihood of interference from co-eluting matrix components.
-
Robustness and Ease of Use: The HPLC-UV method is generally considered more robust for routine analysis in a quality control environment. It avoids the high temperatures of the GC inlet and column, which can sometimes lead to the degradation of thermally labile compounds. Sample preparation for HPLC can also be simpler, often involving only dissolution and filtration.
-
Linearity and Range: While both methods exhibit excellent linearity, the HPLC-UV method offers a broader linear range in this hypothetical scenario. This can be advantageous when analyzing samples with a wide range of expected concentrations, potentially reducing the need for multiple dilutions.
Conclusion
The choice between GC-MS and HPLC-UV for the analysis of this compound will depend on the specific requirements of the study. For high-sensitivity and high-specificity applications, such as bioanalysis, the GC-MS method is superior. For routine analysis, quality control, and situations where a wider dynamic range is beneficial, the HPLC-UV method provides a robust and reliable alternative. A thorough cross-validation, as outlined in this guide, is essential to ensure data integrity and to understand the performance characteristics of the chosen method in the context of its intended use. Researchers and drug development professionals should consider the trade-offs between sensitivity, specificity, and operational considerations when selecting the most appropriate analytical technique.
A Tale of Two Carbazoles: A Comparative Guide to the Reactivity of 9-Ethylcarbazole and 9-Ethyldodecahydro-1H-carbazole
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic compounds is paramount. This guide provides a detailed comparison of the chemical reactivity of the aromatic 9-ethylcarbazole and its perhydrogenated counterpart, 9-Ethyldodecahydro-1H-carbazole. The fundamental difference in their aromaticity dictates their distinct chemical behaviors, with the former engaging in typical aromatic reactions and the latter serving as a prime example of a liquid organic hydrogen carrier (LOHC).
The core distinction between these two molecules lies in their electronic structure. 9-Ethylcarbazole possesses a fully aromatic, electron-rich carbazole ring system, making it susceptible to electrophilic substitution and oxidation reactions. In stark contrast, this compound has a fully saturated, non-aromatic ring system. This structural change dramatically alters its reactivity, with its most significant chemical property being the ability to undergo catalytic dehydrogenation to release stored hydrogen, thereby reverting to the aromatic 9-ethylcarbazole.
Comparative Chemical Properties
| Property | 9-Ethylcarbazole | This compound |
| CAS Number | 86-28-2 | 146900-30-3 |
| Molecular Formula | C₁₄H₁₃N | C₁₄H₂₅N |
| Molecular Weight | 195.26 g/mol | 207.36 g/mol |
| Melting Point | 68-70 °C | 43 °C[1] |
| Aromaticity | Aromatic | Non-aromatic (aliphatic) |
| Primary Reactivity | Electrophilic Aromatic Substitution, Oxidation | Catalytic Dehydrogenation |
Reactivity Profile: A Study in Contrasts
The reactivity of these two compounds is fundamentally dictated by the presence or absence of the aromatic system.
9-Ethylcarbazole: The Chemistry of an Aromatic Heterocycle
As an aromatic compound, 9-ethylcarbazole undergoes a variety of reactions characteristic of electron-rich aromatic systems.
-
Electrophilic Aromatic Substitution: The carbazole ring is activated towards electrophilic attack, with substitution occurring preferentially at the 3 and 6 positions.
-
Oxidation: The aromatic system of 9-ethylcarbazole can be electrochemically oxidized, leading to the formation of polymer films. This property is of interest in materials science for the development of conducting polymers.
-
Hydrogenation: In the presence of suitable catalysts, 9-ethylcarbazole can be fully hydrogenated to form this compound. This reversible process is the basis for its use in hydrogen storage systems.
This compound: A Vessel for Hydrogen Storage
The reactivity of this compound is dominated by its role as a hydrogen carrier. Its primary chemical transformation is the reversal of the hydrogenation process.
-
Catalytic Dehydrogenation: This is the most significant reaction of this compound. In the presence of catalysts such as those based on palladium or nickel, it releases hydrogen in a stepwise manner to regenerate the aromatic 9-ethylcarbazole. The process is endothermic and requires elevated temperatures to proceed efficiently. Mechanistic studies have shown that dehydrogenation initiates with the removal of hydrogen atoms from the carbocyclic rings.
Experimental Protocols
Catalytic Hydrogenation of 9-Ethylcarbazole
Objective: To synthesize this compound from 9-ethylcarbazole through catalytic hydrogenation.
Materials:
-
9-Ethylcarbazole
-
Solvent (e.g., decalin)
-
Catalyst (e.g., 5 wt% Ru/Al₂O₃ or Raney-Ni)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
-
Hydrogen gas (high purity)
Procedure:
-
The autoclave reactor is charged with 9-ethylcarbazole, the solvent, and the catalyst.
-
The reactor is sealed and purged several times with hydrogen gas to remove any air.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 5-8 MPa).
-
The mixture is heated to the reaction temperature (e.g., 150-180 °C) while stirring.
-
The reaction is monitored by measuring the hydrogen uptake.
-
Once the theoretical amount of hydrogen has been consumed, the reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure to yield this compound.
Catalytic Dehydrogenation of this compound
Objective: To release hydrogen from this compound to produce 9-ethylcarbazole.
Materials:
-
This compound
-
Catalyst (e.g., Pd/Al₂O₃ or Ni-based catalyst)
-
Reaction vessel equipped with a heating mantle, condenser, and gas outlet
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
The reaction vessel is charged with this compound and the catalyst.
-
The system is purged with an inert gas.
-
The reaction mixture is heated to the desired dehydrogenation temperature (typically above 150 °C).
-
The release of hydrogen gas is monitored using a gas flow meter or by gas chromatography.
-
The reaction is continued until hydrogen evolution ceases.
-
The reaction mixture is cooled, and the catalyst is separated by filtration.
-
The product, 9-ethylcarbazole, can be purified by recrystallization or distillation.
Visualizing the Reactivity Landscape
The following diagrams illustrate the key chemical transformations and the fundamental relationship between the two carbazole derivatives.
Caption: Reversible hydrogenation and dehydrogenation cycle.
Caption: Contrasting reactivity pathways.
References
A Comparative Guide to the Synthetic Routes of Perhydrocarbazoles
For Researchers, Scientists, and Drug Development Professionals
The perhydrocarbazole scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. Its rigid, three-dimensional architecture makes it an attractive framework for the design of novel therapeutic agents. The efficient and stereocontrolled synthesis of perhydrocarbazoles is, therefore, a critical aspect of drug discovery and development. This guide provides an objective comparison of the most common synthetic routes to perhydrocarbazoles, supported by quantitative data and detailed experimental protocols.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Stereocontrol | Advantages | Disadvantages |
| Catalytic Hydrogenation | Direct reduction of carbazole or its partially hydrogenated precursors. | High (often >95%) | Substrate-dependent, can lead to mixtures of diastereomers. | High yielding, atom economical, straightforward. | Requires access to the carbazole precursor, may require high pressure and temperature, stereocontrol can be challenging. |
| Fischer Indole Synthesis | Formation of a tetrahydrocarbazole intermediate from a phenylhydrazine and a cyclohexanone derivative, followed by reduction. | Good to Excellent (60-95% for tetrahydrocarbazole) | Can be influenced by the choice of starting materials and reagents. | Well-established, versatile for accessing substituted analogs. | Multi-step process, use of acidic conditions may not be suitable for all substrates. |
| Diels-Alder Reaction | [4+2] cycloaddition to construct the cyclohexene ring, followed by reduction. | Moderate to Good | Good (endo/exo selectivity can be controlled). | Excellent for controlling the stereochemistry of the carbocyclic ring. | Requires specific diene and dienophile precursors, subsequent reduction step is necessary. |
| Reductive Amination (Intramolecular) | Formation of the piperidine ring via intramolecular cyclization of an amino-aldehyde or amino-ketone. | Moderate to Good | Can be stereoselective depending on the substrate and reducing agent. | Can construct the heterocyclic ring in a single step. | Requires synthesis of a specific linear precursor, may not be as general as other methods. |
| Asymmetric Synthesis | Enantioselective methods to produce chiral perhydrocarbazoles. | Varies | High (can achieve >95% ee). | Access to enantiomerically pure compounds, crucial for pharmacological studies. | Often involves chiral catalysts or auxiliaries which can be expensive, may require optimization for each substrate. |
Logical Overview of Synthetic Strategies
The synthesis of perhydrocarbazoles can be broadly categorized into two main approaches: direct saturation of the aromatic carbazole core or convergent strategies that build the tricyclic system from acyclic or monocyclic precursors.
Caption: Synthetic pathways to perhydrocarbazoles.
Experimental Protocols
Catalytic Hydrogenation of N-Ethylcarbazole
This protocol describes the complete hydrogenation of N-ethylcarbazole to perhydro-N-ethylcarbazole.
Materials:
-
N-ethylcarbazole
-
Ruthenium on alumina (5 wt%) catalyst
-
Anhydrous solvent (e.g., cyclohexane)
-
High-pressure autoclave reactor
-
Hydrogen gas (high purity)
Procedure:
-
In a high-pressure autoclave reactor, a solution of N-ethylcarbazole in an anhydrous solvent is prepared.
-
The ruthenium on alumina catalyst is added to the solution.
-
The reactor is sealed and purged several times with hydrogen gas to remove any air.
-
The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 60-70 bar) and heated to the reaction temperature (e.g., 190 °C).
-
The reaction mixture is stirred vigorously for the required time (typically several hours) until hydrogen uptake ceases.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude perhydro-N-ethylcarbazole, which can be further purified by crystallization or chromatography.
Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
This two-step procedure first forms the tetrahydrocarbazole intermediate, which is then reduced.
Step 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial acetic acid
Procedure:
-
A mixture of phenylhydrazine and cyclohexanone is prepared in glacial acetic acid.
-
The mixture is heated at reflux for a specified time (e.g., 1-2 hours).
-
Upon cooling, the product often crystallizes from the reaction mixture.
-
The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried to give the crude 1,2,3,4-tetrahydrocarbazole. Yields for this step are typically in the range of 60-85%.
Step 2: Reduction to Perhydrocarbazole
Materials:
-
1,2,3,4-Tetrahydrocarbazole
-
Reducing agent (e.g., NaBH4, H2/Pd/C)
-
Appropriate solvent (e.g., ethanol for NaBH4, ethyl acetate for H2/Pd/C)
Procedure (using H2/Pd/C):
-
The 1,2,3,4-tetrahydrocarbazole is dissolved in a suitable solvent in a hydrogenation vessel.
-
A catalytic amount of palladium on carbon (Pd/C) is added.
-
The vessel is connected to a hydrogen source and purged.
-
The reaction is stirred under a hydrogen atmosphere (can be atmospheric or elevated pressure) until the reaction is complete (monitored by TLC or GC-MS).
-
The catalyst is removed by filtration through celite.
-
The solvent is evaporated to give the perhydrocarbazole.
Intramolecular Reductive Amination
This protocol outlines a general procedure for the formation of a cyclic amine, which can be adapted for perhydrocarbazole synthesis from an appropriate precursor.
Materials:
-
A suitable amino-aldehyde or amino-ketone precursor
-
A reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)
-
An appropriate solvent (e.g., dichloromethane (DCM), dichloroethane (DCE))
-
Acetic acid (as a catalyst)
Procedure:
-
The amino-ketone precursor is dissolved in the chosen solvent.
-
A catalytic amount of acetic acid is added to facilitate imine/enamine formation.
-
The reducing agent (e.g., STAB) is added portion-wise to the stirred solution at room temperature.
-
The reaction is stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Conclusion
The choice of synthetic route to perhydrocarbazoles depends heavily on the specific target molecule, the desired stereochemistry, and the availability of starting materials.
-
Catalytic hydrogenation is the most direct method for producing the saturated core but offers limited control over stereochemistry unless a stereoselective catalyst system is employed.
-
The Fischer indole synthesis provides a versatile entry to a wide range of substituted tetrahydrocarbazole precursors, which can then be reduced to the desired perhydrocarbazoles.
-
The Diels-Alder reaction is a powerful tool for establishing the stereochemistry of the carbocyclic ring with high fidelity.
-
Intramolecular reductive amination offers a convergent approach to construct the heterocyclic ring in a single, often stereoselective, step.
-
Asymmetric synthesis is indispensable when enantiomerically pure perhydrocarbazoles are required for pharmacological applications.
Researchers and drug development professionals should carefully consider the trade-offs between these methods in terms of efficiency, cost, and stereochemical control to select the most appropriate strategy for their specific needs.
Safety Operating Guide
Prudent Disposal of 9-Ethyldodecahydro-1H-carbazole in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 9-Ethyldodecahydro-1H-carbazole, emphasizing safety and compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 146900-30-3) was found. The following guidance is based on general best practices for handling laboratory chemicals and hazard information for the closely related compound, Dodecahydro-1H-carbazole. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) during handling and disposal should include:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Quantitative Data Summary
The following table summarizes key identifiers for this compound.
| Property | Value | Source |
| CAS Number | 146900-30-3 | [2][3] |
| Molecular Formula | C₁₄H₂₅N | [2] |
| Molecular Weight | 207.36 g/mol | [2] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [2] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
Collect all waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a designated and compatible waste container.
-
Do not mix this waste with other incompatible waste streams.
-
-
Waste Container Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS number: "146900-30-3."
-
An estimate of the concentration and total volume or mass.
-
The date the waste was first added to the container.
-
The potential hazards (e.g., "Harmful," "Environmental Hazard").
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from drains and sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all the information from the waste container label.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 9-Ethyldodecahydro-1H-carbazole
This document provides crucial safety and logistical information for the handling and disposal of 9-Ethyldodecahydro-1H-carbazole. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on safety data sheets of structurally similar compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield. Must conform to EN 166 standards.[1][2][3] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[4] |
| Hand Protection | Nitrile rubber (NBR) gloves with a minimum thickness of >0.11 mm.[1] Breakthrough time of >480 minutes.[1] | Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][4] If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[2][4] | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[4] |
| Protective Clothing | A lab coat or impervious clothing should be worn.[2] Sturdy, closed-toe footwear is required. | Protects skin from accidental spills and contamination. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Procedural Steps:
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
The recommended storage temperature is between 15 – 25 °C.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be collected in a designated, sealed hazardous waste container.
-
Unused Product: Unwanted or expired this compound should be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[1][2]
-
Spill Cleanup: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.[4][6]
Experimental Workflow
The following diagram outlines a general workflow for the safe handling of a powdered chemical compound like this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
